N,N-Dimethylbenzenecarbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXCUUJACRRYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165736 | |
| Record name | N,N-(Dimethyl)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15482-60-7 | |
| Record name | N,N-Dimethylbenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15482-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-(Dimethyl)thiobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-(Dimethyl)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N,N-Dimethylbenzenecarbothioamide from Benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N,N-Dimethylbenzenecarbothioamide, a thioamide derivative of significant interest in organic synthesis and medicinal chemistry, starting from the readily available precursor, benzaldehyde. The primary synthetic route discussed is the Willgerodt-Kindler reaction, a robust and widely utilized method for the formation of thioamides. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
This compound, also known as N,N-dimethylthiobenzamide, is a versatile building block in organic chemistry. The thioamide functional group is a key structural motif in numerous biologically active compounds and serves as a valuable intermediate for the synthesis of various sulfur-containing heterocycles. The synthesis of this compound from benzaldehyde via the Willgerodt-Kindler reaction offers a direct and efficient three-component approach, combining the aldehyde, a secondary amine (dimethylamine), and elemental sulfur.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones or aldehydes to the corresponding terminal amides or thioamides.[1] In the case of aldehydes, the reaction proceeds without rearrangement, directly affording the thioamide at the carbonyl carbon. The reaction is typically a one-pot synthesis involving the condensation of an aldehyde, an amine, and elemental sulfur.[2][3]
The overall transformation for the synthesis of this compound is as follows:
Reaction Scheme:
Recent advancements in this reaction have explored various conditions, including microwave-assisted synthesis, to improve reaction times and yields.[2][4]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from benzaldehyde based on established Willgerodt-Kindler reaction procedures.
Conventional Heating Method
Materials:
-
Benzaldehyde
-
Dimethylamine (40% aqueous solution or as a solution in a suitable solvent)
-
Elemental Sulfur (powder)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (optional, as a catalyst)[5]
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde, dimethylamine, and elemental sulfur in a suitable solvent like DMF.
-
Reaction Conditions: The molar ratio of benzaldehyde:dimethylamine:sulfur is typically in the range of 1:1.1-1.5:1.1-1.5. A catalytic amount of a base such as sodium sulfide can be added to facilitate the reaction.[5]
-
Heating: The reaction mixture is heated to a temperature between 100-140°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Microwave-Assisted Method
Materials: Same as the conventional method.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine benzaldehyde, dimethylamine, elemental sulfur, and a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a temperature between 110-180°C for a period of 2-20 minutes. The reaction progress can be monitored by TLC after cooling.
-
Work-up and Purification: The work-up and purification steps are similar to the conventional heating method.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields may vary depending on the reaction conditions and scale.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NS | |
| Molecular Weight | 165.26 g/mol | |
| Typical Yield | 70-90% | [5] |
| Physical Appearance | Yellowish solid or oil | |
| Melting Point | Not consistently reported; may be a low-melting solid or oil |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~7.8-7.4 (m, 5H, Ar-H), ~3.4 (s, 3H, N-CH₃), ~3.1 (s, 3H, N-CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~203 (C=S), ~140-127 (Ar-C), ~43 (N-CH₃), ~38 (N-CH₃) ppm |
| IR (KBr) | ν ~1590 (C=C), ~1530 (C-N), ~1250 (C=S) cm⁻¹ |
| Mass Spec (EI) | m/z 165 (M⁺), 121, 77 |
Reaction Mechanism and Workflow
The synthesis of this compound via the Willgerodt-Kindler reaction proceeds through a multi-step mechanism. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Willgerodt-Kindler reaction.
Experimental Workflow
References
- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
physical and chemical properties of N,N-Dimethylbenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzenecarbothioamide, a tertiary thioamide derivative of benzoic acid, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. The replacement of the carbonyl oxygen with sulfur in the amide functional group imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological relevance of this compound.
Core Physical and Chemical Properties
| Property | This compound | N,N-Dimethylbenzamide (for comparison) |
| CAS Number | 15482-60-7[1] | 611-74-5 |
| Molecular Formula | C₉H₁₁NS | C₉H₁₁NO |
| Molecular Weight | 165.26 g/mol | 149.19 g/mol |
| Appearance | Not specified (likely a solid or oil) | White to slightly yellow crystalline solid[2] |
| Melting Point | Not available | 43-45 °C[2] |
| Boiling Point | 231 °C at 760 mmHg[1] | 132-133 °C at 15 mmHg[2] |
| Density | 1.083 g/cm³[1] | ~1.0 g/cm³ |
| Solubility | Expected to be soluble in organic solvents. | Soluble in many organic solvents; slightly soluble in water.[3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the preparation of tertiary thioamides involves the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
General Experimental Protocol for Thionation of N,N-Dimethylbenzamide:
-
Reaction Setup: To a solution of N,N-Dimethylbenzamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane, add Lawesson's reagent (0.5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Caption: General synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would likely show two singlets for the two N-methyl groups due to hindered rotation around the C-N bond. The aromatic protons would appear as a multiplet in the range of 7.2-7.8 ppm.
-
¹³C NMR: The spectrum would exhibit a signal for the thiocarbonyl carbon (C=S) significantly downfield, typically in the range of 190-210 ppm. Signals for the N-methyl carbons would be observed in the aliphatic region, and the aromatic carbons would appear in the 120-140 ppm range.
-
IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration would be expected in the region of 1200-1050 cm⁻¹. The C-N stretching vibration would likely appear around 1350-1280 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.
Chemical Reactivity
The thioamide functional group in this compound governs its chemical reactivity. The sulfur atom is nucleophilic and can react with various electrophiles. The thiocarbonyl group can also undergo reactions typical of this functional class.
-
Reaction with Electrophiles: The sulfur atom can be alkylated or acylated. For instance, reaction with alkyl halides would yield the corresponding S-alkylated thioimidate salt.
-
Reaction with Nucleophiles: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles, although it is generally less reactive than a carbonyl carbon.
-
Hydrolysis: Thioamides can be hydrolyzed to the corresponding amides, though the reaction conditions are typically harsher than for amide hydrolysis.
Potential Biological Activity and Signaling Pathways
While there is no specific research on the biological activity of this compound, the broader class of aromatic thioamides has been investigated for various therapeutic applications. Thioamides are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5]
The mechanism of action for many thioamides involves their ability to act as bioisosteres of amides, potentially inhibiting enzymes by mimicking the natural substrate.[6] Some thioamide-containing compounds have been shown to target specific signaling pathways involved in cell proliferation and survival. For instance, some kinase inhibitors incorporate a thioamide moiety.
Given the structural similarity to other biologically active aromatic thioamides, it is plausible that this compound could interact with signaling pathways involved in cancer or infectious diseases. A hypothetical pathway could involve the inhibition of a protein kinase, leading to downstream effects on cell cycle regulation and apoptosis.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound is a compound with interesting, yet underexplored, chemical and potential biological properties. While detailed experimental data is sparse in the public domain, this guide provides a framework for its synthesis, predicted characteristics, and potential areas of application based on the known chemistry of thioamides. Further research into this and related compounds is warranted to fully elucidate their potential in drug discovery and materials science.
References
- 1. This compound | CAS#:15482-60-7 | Chemsrc [chemsrc.com]
- 2. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action for thioamide derivatives in organic reactions
An In-depth Technical Guide on the Mechanism of Action for Thioamide Derivatives in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioamides, the sulfur analogs of amides, have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis and medicinal chemistry.[1][2][3] The substitution of the amide oxygen with a sulfur atom imparts unique physicochemical properties, altering the electronic structure, nucleophilicity, and reactivity of the functional group.[4][5] This guide provides a comprehensive technical overview of the core mechanisms through which thioamide derivatives participate in and catalyze a range of significant organic reactions. It details their role as key synthons in the formation of heterocyclic scaffolds, their utility in advanced cross-coupling reactions, and their application in peptide chemistry. The discussion is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in chemical and pharmaceutical research.
Core Reactivity and Physicochemical Properties
The reactivity of thioamides is fundamentally governed by the properties of the thiocarbonyl (C=S) group. Compared to their amide counterparts, thioamides exhibit distinct characteristics that are crucial to their mechanistic behavior.
-
Bond Characteristics : The C=S bond in a thioamide is longer and weaker (1.71 Å; ~130 kcal/mol) than the C=O bond in an amide (1.23 Å; ~170 kcal/mol).[3][6] This is due to the larger van der Waals radius of sulfur and results in a more polarizable and reactive double bond.[6]
-
Resonance and Electronic Structure : Thioamides exhibit significant nN→π*C=S resonance, similar to amides. However, the contribution of the zwitterionic resonance structure is greater, leading to a higher rotational barrier around the C-N bond.[6] This enhanced resonance makes the sulfur atom more nucleophilic and the nitrogen atom's lone pair less available.
-
Hydrogen Bonding : Thioamide N-H groups are stronger hydrogen bond donors but the sulfur lone pairs are weaker hydrogen bond acceptors compared to amides.[1][6] This property is critical in medicinal chemistry for modulating target affinity and in designing organocatalysts.[2]
-
Ambident Reactivity : The thioamide functional group possesses multiple reactive sites. The sulfur atom is a soft nucleophilic center, the nitrogen can be nucleophilic (in primary/secondary thioamides), and the thiocarbonyl carbon is an electrophilic center.[7] Furthermore, the α-protons are more acidic than those in amides, allowing for the formation of enethiolate intermediates.[8]
These properties collectively make thioamides highly versatile intermediates, capable of engaging with both electrophiles and nucleophiles in predictable ways to construct complex molecular architectures.
Mechanism of Action in Heterocycle Synthesis
Thioamides are preeminent precursors for the synthesis of sulfur- and nitrogen-containing heterocycles, most notably thiazoles.
Hantzsch Thiazole Synthesis
The reaction of a thioamide with an α-halocarbonyl compound is a classic and robust method for constructing the thiazole ring. The mechanism proceeds via a two-step addition-cyclization pathway.
-
Nucleophilic Attack : The nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an S-alkylated intermediate.
-
Intramolecular Cyclization & Dehydration : The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the aromatic thiazole ring.[9][10]
Caption: Mechanism of Hantzsch Thiazole Synthesis.
This reaction is highly versatile, and a wide array of substituted thiazoles can be produced by varying the thioamide and α-halocarbonyl starting materials.[10]
Mechanism of Action in Cross-Coupling Reactions
A significant advancement in thioamide chemistry is their use in desulfurative cross-coupling reactions, which allows the thioamide carbon to function as a carbene precursor for C-C bond formation.
Palladium-Catalyzed Desulfurative Suzuki-Miyaura Coupling
This reaction enables the coupling of thioamides with boronic acids to form diaryl ketones or amidinium salts.[11] The mechanism involves the in situ generation of a palladium-carbene complex through desulfurization.
-
Coordination and Desulfurization : The thioamide coordinates to a Pd(0) catalyst. A silver salt (e.g., Ag₂CO₃, Ag₂O) acts as a desulfurating agent, abstracting the sulfur atom to form Ag₂S and generating a Pd-diaminocarbene intermediate. The silver salt also facilitates the catalytic cycle by acting as an oxidant.[11]
-
Transmetalation : The organoboronic acid undergoes transmetalation with the palladium complex, transferring its organic group to the metal center.
-
Reductive Elimination : The two organic groups on the palladium center (the carbene-derived carbon and the group from the boronic acid) couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of desulfurative Suzuki coupling.
This methodology provides a novel route to unsymmetrical diaryl ketones and other valuable structures that are otherwise challenging to synthesize.[11]
Mechanism of Action in Peptide Synthesis and Modification
Thioamides serve as unique isosteres of amide bonds in peptides, enhancing stability against proteolysis.[1][6] Their distinct reactivity has also been harnessed for novel peptide ligation strategies.
Silver(I)-Promoted Peptide Ligation
A method developed by the Hutton group utilizes thioamides for peptide synthesis via the coupling of an N-terminal thioamide with a C-terminal carboxylic acid.[12]
-
Activation and Coupling : Silver(I) promotes the coupling of the thioamide and carboxylic acid, leading to the formation of a key isoimide intermediate.
-
Acyl Transfer : The isoimide undergoes a rapid 1,3-acyl transfer to generate a more stable imide.
-
Hydrolysis : The resulting peptide imide can be selectively hydrolyzed to afford the native peptide bond.
This traceless ligation method allows for the synthesis of peptides in the N-to-C direction, complementing traditional C-to-N solid-phase peptide synthesis.[12]
Caption: Workflow for thioamide-mediated peptide ligation.
Quantitative Data Summary
The efficiency of reactions involving thioamides is highly dependent on the substrates and conditions employed. The following tables summarize representative quantitative data for the key reactions discussed.
Table 1: Hantzsch Thiazole Synthesis
| Thioamide Derivative | α-Halocarbonyl Reagent | Conditions | Yield (%) |
| Thioacetamide | 2-Bromoacetophenone | Ethanol, Reflux, 2h | >90 |
| Thiobenzamide | Ethyl bromopyruvate | Ethanol, Reflux, 4h | 85-95 |
| Thiourea | 3-Bromo-2-pentanone | Acetone, RT, 12h | 80-90 |
| N-Phenylthiourea | 2-Chloro-1-phenylethanone | DMF, 80°C, 3h | 75-85 |
(Data compiled from principles discussed in[9][10][13])
Table 2: Palladium-Catalyzed Desulfurative Coupling
| Thioamide/Thiourea Substrate | Boronic Acid | Catalyst/Reagent | Conditions | Yield (%) |
| N,N'-Diphenylthiourea | Phenylboronic acid | Pd(OAc)₂, Ag₂CO₃ | Toluene, 110°C, 12h | 92 |
| Thiobenzamide | 4-Tolylboronic acid | Pd(OAc)₂, Ag₂O | Dioxane, 100°C, 24h | 78 |
| N-Methylthiobenzamide | Naphthalene-2-boronic acid | PdCl₂(dppf), Ag₂O | Toluene, 110°C, 18h | 85 |
| Pyrrolidine-2-thione | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cu(I) carboxylate | Dioxane, 100°C, 16h | 88 |
(Data compiled from principles discussed in[11][14])
Detailed Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
Reaction: Synthesis of 2-Methyl-4-phenylthiazole from thioacetamide and 2-bromoacetophenone.
Materials:
-
Thioacetamide (1.0 mmol, 75.1 mg)
-
2-Bromoacetophenone (1.0 mmol, 199.0 mg)
-
Absolute Ethanol (5 mL)
Procedure:
-
A solution of thioacetamide (1.0 mmol) in absolute ethanol (3 mL) is prepared in a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, 2-bromoacetophenone (1.0 mmol) dissolved in ethanol (2 mL) is added dropwise at room temperature.
-
The reaction mixture is heated to reflux (approx. 78°C) and maintained for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate (15 mL) and washed with a saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-methyl-4-phenylthiazole.
General Protocol for Pd-Catalyzed Desulfurative Suzuki-Miyaura Coupling
Reaction: Synthesis of N,N'-diphenyl-N''-phenylbenzamidine from N,N'-diphenylthiourea and phenylboronic acid.
Materials:
-
N,N'-Diphenylthiourea (0.5 mmol, 114.2 mg)
-
Phenylboronic acid (1.0 mmol, 121.9 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%, 5.6 mg)
-
Silver(I) Carbonate [Ag₂CO₃] (1.0 mmol, 275.7 mg)
-
Triphenylphosphine [PPh₃] (10 mol%, 13.1 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add N,N'-diphenylthiourea (0.5 mmol), phenylboronic acid (1.0 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction vessel is sealed and the mixture is stirred vigorously at 110°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and silver salts. The pad is washed with ethyl acetate (15 mL).
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amidinium salt product.[11]
Conclusion
Thioamide derivatives are far more than simple analogs of amides; they are a distinct class of functional groups with a rich and diverse reaction chemistry. Their unique electronic properties enable a wide range of transformations that are often difficult or impossible to achieve with amides. From their foundational role in constructing essential heterocyclic motifs like thiazoles to their modern application in sophisticated desulfurative cross-coupling reactions and peptide ligations, the mechanistic versatility of thioamides is evident. A thorough understanding of their core reactivity and mechanistic pathways is indispensable for researchers and scientists aiming to leverage these powerful synthons for the innovative design and development of new molecules in organic synthesis, materials science, and drug discovery.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation – The Hutton Group [hutton.chemistry.unimelb.edu.au]
- 13. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Genesis of a Sulfur-Containing Workhorse: A Historical and Technical Guide to Thioamide Synthesis
For researchers, scientists, and professionals in drug development, an in-depth understanding of synthetic methodologies is paramount. This technical guide delves into the discovery and historical evolution of thioamide synthesis, providing a comprehensive overview of seminal methods, detailed experimental protocols, and the logical progression to modern techniques. Thioamides, isosteres of amides where a sulfur atom replaces the oxygen, have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and metabolic stability.
The Dawn of Thioamide Synthesis: The Thionation of Amides
The earliest and most direct approach to thioamides involved the thionation of their corresponding amides. This fundamental transformation has been a cornerstone of thioamide synthesis for nearly 150 years.
The Pioneering Reagent: Phosphorus Pentasulfide (P₄S₁₀)
The first documented synthesis of a thioamide dates back to 1878, when Hofmann successfully converted an amide to its thio-analogue using phosphorus pentasulfide (P₄S₁₀).[1] This method, while historically significant, often requires harsh reaction conditions, such as high temperatures and prolonged reaction times, and can be complicated by the formation of side products. The low solubility of P₄S₁₀ in many organic solvents also presents a practical challenge.
Table 1: Synthesis of Thioamides via Thionation of Amides with P₄S₁₀
| Starting Amide | Thioamide Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | Thiobenzamide | Toluene | Reflux | 22 | ~70 |
| Acetamide | Thioacetamide | Pyridine | Reflux | 4 | ~60 |
| N-Methylbenzamide | N-Methylthiobenzamide | Xylene | Reflux | 6 | ~75 |
| Lactam (various) | Thiolactam (various) | Dioxane | Reflux | 12-24 | 50-85 |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamide (1.0 eq) and phosphorus pentasulfide (0.25 eq).
-
Add dry toluene as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 22 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford thiobenzamide.
A Milder Successor: Lawesson's Reagent
In the 1950s, a significant advancement in amide thionation came with the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent, being more soluble in organic solvents and generally more reactive than P₄S₁₀, allows for milder reaction conditions and often provides cleaner reactions with higher yields.
Table 2: Synthesis of Thioamides using Lawesson's Reagent
| Starting Amide | Thioamide Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-p-methylphenylbenzamide | N-(p-methylphenyl)benzothioamide | Toluene | Reflux | 3 | 95 |
| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | N²,N⁶-di(n-butyl)pyridine-2,6-bis(carbothioamide) | Toluene | Reflux | 2.5 | 92 |
| Benzamide | Thiobenzamide | THF | Reflux | 1 | 98 |
| 2-Azacyclononanone | 2-Azacyclononanethione | Toluene | 80 | 0.5 | 95 |
-
To a 500 mL three-necked flask, add N-p-methylphenylbenzamide (0.20 mol), Lawesson's reagent (0.104 mol), and 200 mL of toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until completion (approximately 3 hours).
-
Cool the mixture and add 100 mL of ethylene glycol and 1.0 mL of water.
-
Stir the resulting mixture at 95 °C for 3.5 hours to decompose the Lawesson's reagent byproducts.
-
After cooling, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain N-(p-methylphenyl)benzothioamide.
A Name Reaction of Enduring Importance: The Willgerodt-Kindler Reaction
The Willgerodt reaction, first reported by Conrad Willgerodt in 1887, and its subsequent modification by Karl Kindler in 1923, represents a powerful method for the synthesis of thioamides from aryl alkyl ketones. The so-called Willgerodt-Kindler reaction involves the reaction of a ketone with elemental sulfur and a secondary amine, typically morpholine. A key feature of this reaction is the migration of the carbonyl group to the terminal position of the alkyl chain and its subsequent conversion to a thioamide.
Table 3: Synthesis of Thioamides via the Willgerodt-Kindler Reaction
| Starting Ketone | Amine | Thioamide Product | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Morpholine | 2-Phenyl-1-morpholinoethanethione | Reflux | 12 | 60-70 |
| p-Methylacetophenone | Morpholine | 2-(p-Tolyl)-1-morpholinoethanethione | 135 | 4 | 92 |
| Propiophenone | Piperidine | 3-Phenyl-1-(piperidin-1-yl)propane-1-thione | Reflux | 8 | 55 |
| 1-Acetonaphthone | Morpholine | 2-(Naphthalen-1-yl)-1-morpholinoethanethione | 120 | 6 | 44 |
-
In a 10 mL microwave process vial, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and elemental sulfur (1.5 mmol).
-
Add 1-methyl-2-pyrrolidone (NMP) (2 mL) as the solvent.
-
Seal the vial and place it in a single-mode microwave reactor.
-
Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 10 minutes).
-
After cooling, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis from Nitriles: An Alternative Pathway
Another classical route to thioamides involves the reaction of nitriles with a source of sulfur, most commonly hydrogen sulfide (H₂S) or its salts. This method provides a direct conversion of the nitrile functionality to a primary thioamide. While effective, the use of highly toxic and foul-smelling hydrogen sulfide gas has led to the development of alternative sulfur sources and methodologies.
Table 4: Synthesis of Primary Thioamides from Nitriles
| Starting Nitrile | Sulfur Source | Catalyst/Conditions | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzonitrile | H₂S (gas) | Anion-exchange resin | Methanol/Water | 96 | | 4-Chlorobenzonitrile | NaSH·xH₂O / MgCl₂·6H₂O | Room Temperature | DMF | 95 | | Acetonitrile | H₂S (gas) | Anion-exchange resin | Ethanol/Water | 75 | | 3-Cyanopyridine | (NH₄)₂S | Microwave, 130 °C | Methanol | 88 |
-
Prepare the SH⁻ form of an anion-exchange resin (e.g., Dowex 1X8) by washing with aqueous sodium hydroxide, water, and then a solution of sodium hydrosulfide.
-
Suspend the resin in a solution of the nitrile in a mixture of methanol and water.
-
Bubble hydrogen sulfide gas through the stirred suspension at room temperature and atmospheric pressure.
-
Monitor the reaction by TLC.
-
Upon completion, filter the resin and wash it with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization.
The Modern Era: Multi-Component Reactions
The evolution of thioamide synthesis has led to the development of highly efficient and atom-economical multi-component reactions. These one-pot procedures often utilize readily available starting materials and offer a significant improvement in terms of simplicity and environmental impact over classical methods. A common example is the three-component reaction of an aldehyde, an amine, and elemental sulfur.
Table 5: Three-Component Synthesis of Thioamides
| Aldehyde | Amine | Sulfur Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Morpholine | S₈ | NMP | 150 (Microwave) | 10 | 95 |
| 4-Chlorobenzaldehyde | Piperidine | S₈ | NMP | 150 (Microwave) | 10 | 92 |
| 4-Methoxybenzaldehyde | Benzylamine | S₈ | NMP | 150 (Microwave) | 15 | 88 |
| Furfural | Cyclohexylamine | S₈ | NMP | 180 (Microwave) | 20 | 75 |
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Add a mixture of water and THF (e.g., 9:1 v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The journey of thioamide synthesis, from its inception with the harsh thionation using phosphorus pentasulfide to the elegant and efficient multi-component reactions of today, reflects the broader evolution of organic chemistry. For researchers in drug discovery and development, a deep appreciation of this history provides not only a toolbox of synthetic methods but also a framework for innovation in the design and synthesis of novel therapeutic agents. The continued development of milder, more selective, and sustainable methods for thioamide synthesis will undoubtedly further expand their application in creating the medicines of the future.
References
Theoretical Exploration of N,N-Dimethylbenzenecarbothioamide's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of N,N-Dimethylbenzenecarbothioamide. Given the significance of thioamide derivatives in medicinal chemistry and materials science, a deep understanding of their electronic properties is paramount for predicting their reactivity, stability, and potential biological interactions. This document outlines the standard computational protocols, data presentation strategies, and visualization of workflows pertinent to the theoretical analysis of this class of molecules. While specific experimental data for the title compound is not detailed, this guide serves as a robust framework for conducting such theoretical studies and interpreting the results.
Introduction
This compound, a member of the thioamide family, possesses a unique electronic framework arising from the interplay between the aromatic phenyl ring, the dimethylamino group, and the thiocarbonyl moiety. The electronic distribution, orbital energies, and charge transfer possibilities within the molecule dictate its chemical behavior. Theoretical and computational chemistry offer powerful tools to elucidate these properties at the atomic level, providing insights that are often complementary to experimental findings.
This guide focuses on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to explore the electronic landscape of this compound. We will detail the standard computational workflows, from geometry optimization to the analysis of molecular orbitals and charge distribution.
Theoretical Framework and Computational Methodologies
The investigation of the electronic structure of this compound is typically initiated with the optimization of its molecular geometry, followed by a series of calculations to determine its electronic properties.
Geometry Optimization
The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its nuclei.
Protocol:
-
Method: Density Functional Theory (DFT) is the most common and effective method for this purpose.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules.[1][2] Other functionals like M06-2X can also be employed for comparison, as they may better account for non-covalent interactions.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost.[1][2] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electron distribution, especially for molecules with heteroatoms and potential for hydrogen bonding.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental data for validation of the computational model.
Protocol:
-
Method: DFT, using the same functional and basis set as in the geometry optimization.
-
Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These can be used to simulate the theoretical IR and Raman spectra of the molecule.
Electronic Properties Analysis
Once a stable geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[3] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[3]
NBO analysis provides a localized picture of the bonding and charge distribution within the molecule. It is particularly useful for quantifying charge transfer interactions and delocalization effects. Key outputs include:
-
Natural Atomic Charges: Provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.
-
Second-Order Perturbation Theory Analysis: This analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for understanding hyperconjugation and intramolecular charge transfer.
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
-
Green regions (neutral potential): Represent areas with near-zero potential.
Data Presentation
For clarity and ease of comparison, quantitative data from the theoretical calculations should be summarized in structured tables.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (a.u.) | Value (eV) |
| Energy of HOMO | [Calculated Value] | [Calculated Value] |
| Energy of LUMO | [Calculated Value] | [Calculated Value] |
| HOMO-LUMO Gap (ΔE) | [Calculated Value] | [Calculated Value] |
| Ionization Potential (I) | [Calculated Value] | [Calculated Value] |
| Electron Affinity (A) | [Calculated Value] | [Calculated Value] |
| Electronegativity (χ) | [Calculated Value] | [Calculated Value] |
| Chemical Hardness (η) | [Calculated Value] | [Calculated Value] |
| Chemical Softness (S) | [Calculated Value] | [Calculated Value] |
| Electrophilicity Index (ω) | [Calculated Value] | [Calculated Value] |
Note: Ionization Potential (I) ≈ -EHOMO; Electron Affinity (A) ≈ -ELUMO; Electronegativity (χ) = (I+A)/2; Chemical Hardness (η) = (I-A)/2; Chemical Softness (S) = 1/(2η); Electrophilicity Index (ω) = χ2/(2η).
Table 2: Selected NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| [e.g., LP(1) N] | [e.g., π(C=S)] | [Calculated Value] |
| [e.g., π(C=C)] | [e.g., π(C=S)] | [Calculated Value] |
| [...] | [...] | [...] |
Table 3: Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Assignment |
| [e.g., ν(C=S)] | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C=S stretch] |
| [e.g., ν(C-N)] | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C-N stretch] |
| [...] | [...] | [...] | [...] | [...] |
Visualization of Workflows and Concepts
Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO) and the HOMO-LUMO gap.
Conclusion
The theoretical investigation of this compound's electronic structure, guided by the principles of Density Functional Theory, provides invaluable insights into its inherent chemical properties. By following the detailed methodologies for geometry optimization, vibrational analysis, and the calculation of electronic descriptors such as HOMO-LUMO energies, NBO charges, and MEP surfaces, researchers can build a comprehensive understanding of this molecule. The systematic presentation of data in tables and the visualization of computational workflows and concepts are crucial for the effective dissemination and interpretation of these theoretical findings. This guide serves as a foundational resource for researchers embarking on the computational characterization of this compound and related thioamide compounds, with applications spanning from fundamental chemical research to rational drug design.
References
Navigating the Chemical Landscape of N,N-Dimethylbenzenecarbothioamide: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of N,N-Dimethylbenzenecarbothioamide in common laboratory solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines detailed experimental protocols to empower informed decision-making in experimental design and execution. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a robust framework for its evaluation based on the well-established chemical principles governing thioamides.
Introduction to this compound
This compound is an organic compound featuring a thioamide functional group attached to a benzene ring. Thioamides are recognized as valuable isosteres of amides in medicinal chemistry and materials science, offering unique physicochemical properties.[1] Understanding the solubility and stability of this compound is paramount for its effective use in chemical synthesis, biological assays, and formulation development. This guide addresses these critical parameters by providing qualitative assessments and standardized methodologies for their empirical determination.
Solubility Profile
The solubility of a compound is a fundamental property that dictates its utility in various applications. Based on the principle of "like dissolves like" and data available for the analogous amide, N,N-Dimethylbenzamide, a qualitative solubility profile for this compound is presented in Table 1. The presence of the aromatic ring suggests poor solubility in water, while the organic nature of the molecule indicates good solubility in many organic solvents.[2]
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |
| Water | H₂O | Polar Protic | Sparingly Soluble | The hydrophobic benzene ring limits interaction with polar water molecules.[2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | The ethyl group and the ability to hydrogen bond allow for favorable interactions. |
| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, it is a polar protic solvent capable of dissolving the compound. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | As a polar aprotic solvent, it can effectively solvate the polar thioamide group.[2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A highly polar aprotic solvent known for its broad dissolving power for organic compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Thioamides are generally stable and soluble in dichloromethane.[3] |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. Thioamides, in general, exhibit distinct stability characteristics compared to their amide counterparts. Table 2 summarizes the expected stability of this compound under various conditions.
Table 2: Stability Profile of this compound
| Condition | Expected Stability | Potential Degradation Pathway |
| Aqueous (Neutral) | Moderately Stable | Slow hydrolysis to N,N-Dimethylbenzamide. |
| Aqueous (Acidic) | Less Stable | Acid-catalyzed hydrolysis to N,N-Dimethylbenzamide. |
| Aqueous (Alkaline) | Unstable | Base-catalyzed hydrolysis to N,N-Dimethylbenzamide is likely.[3] Thioamides are generally more resistant to hydrolysis than amides, but still susceptible.[4][5] |
| Organic Solvents (Aprotic) | Stable | Generally stable in aprotic organic solvents like dichloromethane and ethyl acetate.[3] |
| Organic Solvents (Protic) | Potentially Unstable | Nucleophilic attack by protic solvents like methanol at elevated temperatures is possible.[3] |
| Light Exposure | Potentially Unstable | Aromatic compounds and thioamides can be susceptible to photodecomposition.[6] |
| Elevated Temperature | Potentially Unstable | Thermal degradation may occur, with the exact pathway dependent on the atmosphere (oxidative or inert).[7] |
Experimental Protocols
To ascertain the precise solubility and stability of this compound, the following experimental protocols are recommended.
Protocol for Determining Equilibrium Solubility
This protocol is adapted from established methods for determining the equilibrium solubility of chemical compounds.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol for Assessing Chemical Stability
This protocol outlines a general procedure for evaluating the stability of this compound in solution under various stress conditions.
Objective: To determine the rate of degradation of this compound in different solvents and under various conditions (pH, light, temperature).
Materials:
-
Stock solution of this compound in a stable solvent (e.g., acetonitrile or DMSO)
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Selected organic solvents
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC system
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in the different test media (buffers and organic solvents).
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions at different pH values at a constant temperature (e.g., 37°C).
-
Solvent Stability: Incubate the solutions in various organic solvents at a constant temperature.
-
Photostability: Expose the solutions to a controlled light source in a photostability chamber, alongside a dark control.[8]
-
Thermal Stability: Incubate the solutions at an elevated temperature (e.g., 50°C or 70°C).
-
-
Time Points: Withdraw aliquots from each test solution at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) in each condition.
Potential Degradation Pathways
The primary degradation pathway for this compound, particularly in aqueous environments, is likely hydrolysis of the thioamide bond to form the corresponding amide, N,N-Dimethylbenzamide. This can be catalyzed by acid or base. Other potential degradation mechanisms include oxidation of the sulfur atom and photochemically induced reactions.[9][10]
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
N,N-Dimethylbenzenecarbothioamide: A Technical Guide to its Potential Applications in Medicinal Chemistry
Introduction
Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a significant scaffold in medicinal chemistry and drug discovery.[1] This functional group imparts unique physicochemical and biological properties, leading to a diverse range of therapeutic agents targeting cancer, microbial and viral infections, and neurodegenerative conditions.[1][2] N,N-Dimethylbenzenecarbothioamide, a simple tertiary thiobenzamide, represents a fundamental structure within this class. While not extensively studied as a standalone therapeutic, its potential can be extrapolated from the well-documented activities of its structural analogs. This technical guide will explore the prospective applications of this compound in medicinal chemistry, drawing upon the broader knowledge of thiobenzamides and providing a framework for its future investigation.
Potential Therapeutic Applications
The medicinal chemistry potential of this compound is inferred from the biological activities of the broader thioamide and thiobenzamide classes.
Antiviral Activity
Substituted thiobenzamides have demonstrated potent antiretroviral activity.[3] Specifically, 2,2'-dithiobisbenzamides, which are related to thiobenzamides, have shown low micromolar activity against HIV-1, HIV-2, and SIV in cell culture.[4]
Mechanism of Action: The proposed mechanism involves the targeting of the viral nucleocapsid protein (NCp7), a key protein in the viral life cycle that contains two zinc finger domains.[4] The thioamide metabolites are believed to act as "active sulfides" that cause the ejection of zinc from these zinc fingers, disrupting viral replication.[4] This suggests that this compound could serve as a lead structure for the development of novel anti-HIV agents.
Figure 1: Proposed mechanism of action for thioamide-based antiviral agents.
Antimicrobial and Other Potential Activities
The thioamide moiety is a key component in several approved drugs for treating multidrug-resistant tuberculosis, such as ethionamide and prothionamide.[2] Furthermore, various thioamide derivatives have shown activity against a range of bacteria and fungi.[2][5] This suggests that a screening campaign involving this compound and its derivatives could identify novel antimicrobial agents. The broader class of thioamides has also been investigated for anticancer and analgesic properties, expanding the potential therapeutic avenues for this scaffold.[1]
Synthesis and Experimental Protocols
The exploration of this compound in a medicinal chemistry program would begin with its synthesis and subsequent biological evaluation.
Synthesis of this compound
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of N,N-dimethylbenzamide (1.0 eq) in anhydrous toluene (10 mL per 1 g of amide) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Lawesson's reagent (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Antiviral Assay
A general workflow for screening this compound for anti-HIV activity is outlined below.
Figure 3: Workflow for biological screening of this compound.
Experimental Protocol: Anti-HIV Replication Assay
-
Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in appropriate media.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Infection: Pre-treat the cells with the compound dilutions for a short period, then infect the cells with a known titer of HIV-1.
-
Incubation: Incubate the infected cells for a period of 3-5 days to allow for viral replication.
-
Quantification: Measure the extent of viral replication. This can be done using various methods, such as a p24 antigen ELISA, which quantifies the amount of a viral protein, or a reverse transcriptase activity assay.
-
Cytotoxicity: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same compound dilutions to determine the compound's toxicity to the host cells.
-
Data Analysis: From the viral replication data, calculate the 50% effective concentration (EC₅₀). From the cytotoxicity data, calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.
Quantitative Data of Related Thiobenzamides
| Compound Class | Target | Activity | Reference |
| Substituted 2,2'-dithiobisbenzamides | HIV-1, HIV-2, SIV | Low µM activity in cell culture | [4] |
| Thioamide-containing prodrugs (e.g., Ethionamide) | Mycobacterium tuberculosis | Approved for clinical use | [2] |
| Benzo[g]indazole fused carbothioamide | E. coli, S. aureus | Promising activity | [2] |
Conclusion
This compound, as a simple and accessible thioamide, represents a valuable starting point for medicinal chemistry exploration. Based on the established biological activities of the broader thiobenzamide class, this compound and its derivatives hold potential as lead structures for the development of novel antiviral and antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a foundational framework for initiating such an investigation. Future work should focus on the synthesis of a library of this compound analogs and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this chemical scaffold.
References
- 1. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiobenzamide 98 2227-79-4 [sigmaaldrich.com]
- 4. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Properties of Thioamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic properties of thioamides. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who work with these important sulfur-containing analogs of amides. This document details the theoretical principles, experimental protocols, and characteristic spectral data of thioamides, facilitating their identification, characterization, and application in various scientific endeavors.
Introduction to Thioamides and their Spectroscopic Significance
Thioamides are a class of organic compounds in which the carbonyl oxygen atom of an amide is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and distinct spectroscopic signatures.[1] In drug development, the thioamide functional group is a bioisostere of the amide bond and has been incorporated into various therapeutic agents to enhance biological activity and metabolic stability.
The electronic and vibrational properties of the thioamide group give rise to characteristic absorptions in UV-Vis and IR spectroscopy. UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the π → π* and n → π* transitions of the thiocarbonyl group.[2] IR spectroscopy, on the other hand, probes the vibrational modes of the molecule, offering valuable information about the C=S, C-N, and N-H bonds that constitute the thioamide moiety. A thorough understanding of these spectroscopic properties is crucial for the structural elucidation and purity assessment of thioamide-containing compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy of Thioamides
The UV-Vis spectra of thioamides are characterized by two main absorption bands: a high-intensity band at shorter wavelengths corresponding to a π → π* transition and a lower-intensity band at longer wavelengths attributed to an n → π* transition of the C=S group.[2] The position and intensity of these bands are sensitive to the substitution pattern on the nitrogen and carbon atoms of the thioamide group, as well as the solvent polarity.
Thione-Thiol Tautomerism
Thioamides can exist in two tautomeric forms: the thione form (containing the C=S group) and the thiol form (containing the C=N and S-H groups). In most cases, the thione form is the predominant tautomer.[3][4] The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. UV-Vis spectroscopy can be a valuable tool to study this equilibrium, as the two tautomers exhibit distinct absorption spectra.
Caption: Thione-thiol tautomerism in thioamides.
Quantitative UV-Vis Data for Thioamides
The following table summarizes the characteristic UV-Vis absorption data for various thioamides. The molar absorptivity (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
| Compound Class | Substituents | λmax (π → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | λmax (n → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | Solvent |
| Primary Thioamide | Thioacetamide | ~261 | ~7,400 | ~329 | ~100 | Ethanol |
| Secondary Thioamide | N-Methylthioacetamide | ~265 | ~9,800 | ~330 | ~130 | Water |
| Tertiary Thioamide | N,N-Dimethylthioacetamide | ~268 | ~12,000 | ~330 | ~160 | Water |
| Aromatic Thioamide | Thiobenzamide | ~290 | ~10,500 | ~385 | ~150 | Heptane |
| Cyclic Thioamide | 2-Thiopyrrolidone | ~245 | ~15,000 | ~340 | ~200 | Ethanol |
Infrared (IR) Spectroscopy of Thioamides
The IR spectrum of a thioamide provides a wealth of information about its molecular structure. The vibrational bands associated with the thioamide group are often complex due to vibrational coupling between different modes. However, several characteristic bands, often referred to as "thioamide bands," can be used for identification.
The major contributing vibrations to these bands are:
-
ν(N-H): N-H stretching vibrations, typically observed in the range of 3100-3400 cm⁻¹.
-
δ(N-H): N-H bending vibrations.
-
ν(C=S): C=S stretching vibrations. This is a major component of the lower frequency thioamide bands.
-
ν(C-N): C-N stretching vibrations. Due to the partial double bond character, this band is observed at a higher frequency than a typical C-N single bond.
Characteristic IR Bands of Thioamides
The following table summarizes the approximate positions of the characteristic IR absorption bands for primary, secondary, and tertiary thioamides.
| Band | Approximate Frequency (cm⁻¹) | Major Vibrational Contributions | Notes |
| Thioamide A | ~1600-1650 | δ(NH₂) | Present in primary thioamides. |
| Thioamide B | ~1400-1600 | ν(C-N) + δ(C-H) | A strong and characteristic band for all thioamides.[5] |
| Thioamide C | ~1395-1415 | ν(C=S) + ν(C-N) | |
| Thioamide D | ~950-1150 | ν(C=S) + ν(C-N) | |
| Thioamide E | ~800-900 | NH₂ wagging | Characteristic for primary thioamides.[5] |
| Thioamide F | ~700 | Typical for most thioamides and thioureas.[5] | |
| Thioamide G | ~600-800 | ν(C=S) | Considered to be a relatively pure C=S stretching vibration.[5] |
Experimental Protocols
This section provides detailed methodologies for obtaining UV-Vis and IR spectra of thioamide compounds.
UV-Vis Spectroscopy Protocol
A generalized workflow for the UV-Vis spectroscopic analysis of thioamides is presented below.
Caption: Generalized experimental workflow for UV-Vis spectroscopy of thioamides.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the thioamide sample.
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to a known concentration. The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0).
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Parameters:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
Select an appropriate scan speed and slit width.
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer.
-
Perform a baseline correction to zero the absorbance across the selected wavelength range.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
-
IR Spectroscopy Protocol (KBr Pellet Method)
Methodology:
-
Sample Preparation:
-
Thoroughly dry both the thioamide sample and high-purity, spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the thioamide sample to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
-
Grind the mixture until it is a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]
-
-
Instrument Parameters:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Configure the instrument for data acquisition, specifying the number of scans and the desired resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the thioamide sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic thioamide bands and other significant vibrational frequencies in the spectrum.
-
Compare the obtained spectrum with literature data or spectra of known compounds for structural confirmation.
-
Conclusion
The spectroscopic properties of thioamides in the UV-Vis and IR regions provide invaluable information for their characterization. The electronic transitions observed in the UV-Vis spectrum are indicative of the thiocarbonyl chromophore and can be used to study tautomeric equilibria. The vibrational frequencies observed in the IR spectrum serve as a fingerprint for the thioamide functional group, allowing for its identification and the study of its bonding characteristics. The experimental protocols and reference data provided in this guide are intended to equip researchers with the necessary tools to effectively utilize these spectroscopic techniques in their work with thioamide-containing molecules.
References
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
introduction to thionation reactions in organic synthesis.
An In-Depth Technical Guide to Thionation Reactions in Organic Synthesis
Introduction
Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a fundamental transformation in organic synthesis.[1] This reaction provides access to a wide array of organosulfur compounds, which are not only valuable synthetic intermediates but also integral components of numerous biologically active molecules.[1][2] In the realms of medicinal chemistry and drug development, the replacement of an oxygen atom with sulfur can profoundly alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. This often leads to enhanced biological activity or novel pharmacological profiles.[3] Thioamides, thioesters, thioketones, and sulfur-containing heterocycles are prominent structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] This guide provides a comprehensive overview of the core principles, mechanisms, reagents, and experimental protocols associated with thionation reactions, with a focus on their application for researchers, scientists, and drug development professionals.
Core Principles and Reaction Mechanisms
The archetypal thionation reaction involves the treatment of a carbonyl compound with a sulfur-transfer agent. The most widely used and mechanistically studied reagents are phosphorus-sulfur compounds, such as Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀).
Mechanism of Lawesson's Reagent
Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly effective thionating agent.[5][6] In solution, particularly at elevated temperatures, LR exists in equilibrium with its reactive monomeric form, dithiophosphine ylide.[7][8] The accepted mechanism proceeds through a two-step process analogous to the Wittig reaction.[2][9]
-
[2+2] Cycloaddition: The reactive dithiophosphine ylide monomer undergoes a concerted cycloaddition with the carbonyl compound to form a four-membered oxathiaphosphetane intermediate.[2][9]
-
Cycloreversion: This intermediate then undergoes a cycloreversion, yielding the desired thiocarbonyl compound and a stable oxothiophosphine byproduct. The formation of the strong phosphorus-oxygen bond is a key driving force for this step.[7]
Computational studies have shown that the cycloreversion is typically the rate-limiting step of the reaction.[2][9] The reactivity of the carbonyl substrate generally follows the order: amides > ketones > esters, which correlates with the electron density of the carbonyl carbon.[7][9]
Caption: Mechanism of thionation using Lawesson's Reagent.
Mechanism of Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide (P₄S₁₀), which exists as the adamantane-like cage structure P₄S₁₀, is a powerful, albeit less selective, thionating agent.[10][11] For the reaction to occur, the P₄S₁₀ cage must first dissociate into more reactive P₂S₅ monomers, a process that typically requires high temperatures.[10] The mechanism is thought to proceed through intermediates where the carbonyl oxygen coordinates to the phosphorus atom, followed by sulfur transfer. However, P₄S₁₀'s high reactivity and the formation of polymeric phosphorus-oxygen-sulfur byproducts can lead to lower yields and more complex purification compared to Lawesson's Reagent.[10][12]
Caption: Dissociation of P₄S₁₀ into its reactive monomeric form.
Key Thionating Reagents
While numerous reagents exist, a few have become mainstays in modern organic synthesis due to their efficacy and substrate scope.
-
Lawesson's Reagent (LR): The most popular thionating agent due to its mild reaction conditions, high yields, and good functional group tolerance.[6][7] It is particularly effective for converting amides, lactams, ketones, and esters into their thio-analogs.[3][5]
-
Phosphorus Pentasulfide (P₄S₁₀): A classical and cost-effective reagent, P₄S₁₀ is often used in industrial-scale synthesis. Its utility is hampered by its moisture sensitivity, the need for high reaction temperatures, and often harsh reaction conditions.[12][13]
-
P₄S₁₀-Pyridine Complex (Bergman's Reagent): This complex is a storable, crystalline solid that offers a cleaner and more selective thionation compared to P₄S₁₀ alone.[14] The workup is often simpler than with Lawesson's Reagent.[14]
-
P₄S₁₀/Hexamethyldisiloxane (HMDO/Curphey's Reagent): The combination of P₄S₁₀ and HMDO significantly enhances thionation efficiency, providing yields that are often comparable or superior to those obtained with LR.[15][16] This reagent system benefits from a simpler hydrolytic or filtration-based workup to remove byproducts.[15][16]
-
Davy and Belleau's Reagents: These are structural analogs of LR with different alkoxy or aryloxy groups on the phosphorus atoms. They offer alternative solubility and reactivity profiles but are less commonly used than Lawesson's Reagent.[12][17]
Data Presentation: Comparative Thionation Reactions
The choice of thionating reagent and reaction conditions is critical for achieving high yields and purity. The following tables summarize quantitative data for the thionation of representative carbonyl compounds.
Table 1: Thionation of Ketones
| Entry | Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzophenone | Lawesson's Reagent | Toluene, reflux | 1 | 96 | [18] |
| 2 | Benzophenone | P₄S₁₀/HMDO | Xylene, reflux | 4 | 99 | [15] |
| 3 | Mebroqualone | Lawesson's Reagent | Xylene, reflux | 3 | 87 | [7] |
| 4 | Flavone | Lawesson's Reagent | Solvent-free, MW | 1.5 min | 94 | [19] |
| 5 | Acetophenone | PSCl₃/H₂O/Et₃N | Solvent-free, MW | 4 min | 90 |[19] |
Table 2: Thionation of Esters & Lactones
| Entry | Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethyl Benzoate | P₄S₁₀/HMDO | Xylene, reflux | 6 | 87 | [15] |
| 2 | Ethyl Cinnamate | P₄S₁₀/HMDO | Toluene, reflux | 2 | 81 | [15] |
| 3 | γ-Butyrolactone | Lawesson's Reagent | Toluene, reflux | 4 | 85 | [20] |
| 4 | Coumarin | Lawesson's Reagent | Solvent-free, MW | 10 min | 92 | [21] |
| 5 | Methyl 4-Nitrobenzoate | P₄S₁₀/HMDO | Xylene, reflux | 14 | 28 |[15] |
Table 3: Thionation of Amides & Lactams
| Entry | Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzamide | Lawesson's Reagent | Toluene, reflux | 0.5 | 95 | [7] |
| 2 | N-Phenylbenzamide | P₄S₁₀/HMDO | CH₂Cl₂, rt | 2 | 98 | [15] |
| 3 | ε-Caprolactam | P₄S₁₀/HMDO | CH₂Cl₂, rt | 2 | 95 | [15] |
| 4 | N-(p-tolyl)benzamide | SOCl₂, then thiating agent | CH₂Cl₂, rt | 0.5 | 98 | [4] |
| 5 | Various Amides | P₄S₁₀/Pyridine | Acetonitrile, reflux | 1-5 | 85-98 |[14] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for key thionation reactions.
Protocol 1: General Procedure for Thionation of a Ketone using Lawesson's Reagent
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., Argon or Nitrogen), add the ketone (1.0 eq).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by Lawesson's Reagent (0.5 - 0.6 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure thioketone.[18]
Protocol 2: Microwave-Assisted Thionation of an Ester using Lawesson's Reagent
-
Preparation: In a microwave process vial, thoroughly mix the ester (1.0 eq) and Lawesson's Reagent (0.5 eq) in the absence of solvent.
-
Reaction: Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for 5-15 minutes.[20][21]
-
Workup: After cooling, dissolve the resulting solid mixture in a suitable solvent like dichloromethane.
-
Purification: Adsorb the crude product directly onto silica gel and purify by flash column chromatography to isolate the desired thionoester.[21]
Caption: General experimental workflow for a thionation reaction.
Applications in Drug Development and Medicinal Chemistry
The strategic incorporation of sulfur is a powerful tool in drug design. Thioamides, for example, are isosteres of amides with distinct properties. They are generally more resistant to enzymatic hydrolysis and can act as unique hydrogen bond donors and acceptors, potentially leading to improved target binding and pharmacokinetic profiles.
-
Synthesis of Bioactive Heterocycles: Lawesson's reagent is widely used for the synthesis of sulfur-containing heterocycles like thiophenes, thiazoles, and thiadiazoles, which are core scaffolds in many approved drugs.[7]
-
Modification of Natural Products: Thionation of complex natural products and their derivatives can generate novel analogs with enhanced or altered biological activities. For instance, thionated steroids and nucleosides have been synthesized to explore their potential as therapeutic agents.[7][18]
-
Peptide and Peptidomimetic Chemistry: The replacement of an amide bond in a peptide with a thioamide linkage can increase its stability against proteases and modulate its conformation, which is critical for its biological function.[22]
Conclusion
Thionation reactions are indispensable tools in modern organic synthesis, providing efficient pathways to a vast range of valuable organosulfur compounds. The development of mild and selective reagents, spearheaded by Lawesson's Reagent and improved P₄S₁₀-based systems, has significantly broadened the scope and applicability of this transformation. For professionals in drug discovery and development, a thorough understanding of thionation strategies offers a powerful method to modulate molecular properties, create novel chemical entities, and ultimately advance the development of new therapeutics. The continued innovation in thionating reagents and methodologies promises to further enhance the synthetic chemist's ability to harness the unique properties of sulfur in molecular design.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 15. audreyli.com [audreyli.com]
- 16. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Thioketone synthesis by thionation [organic-chemistry.org]
- 20. Thionoester synthesis by thionation [organic-chemistry.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Thionation in Organic Synthesis
A comprehensive overview of thioamide synthesis, focusing on the evaluation of N,N-Dimethylbenzenecarbothioamide as a thionating agent and detailing established protocols for thionation.
Introduction
Thioamides are crucial structural motifs in a wide array of biologically active compounds and are versatile intermediates in organic synthesis. The conversion of amides and other carbonyl compounds to their thio-analogs, a process known as thionation, is a fundamental transformation in the synthesis of these important molecules. This document provides an in-depth look at thionation methodologies. It specifically addresses the potential use of this compound as a thionating agent and presents detailed protocols for well-established thionation procedures using common reagents.
Based on a comprehensive review of scientific literature, there is no evidence to support the use of This compound as a thionating agent. Its role in the literature is consistently as a product of thionation reactions, not as a reagent for sulfur transfer. This document will therefore focus on the synthesis of N,N-dialkylthioamides and provide detailed protocols for the thionation of amides using established and widely recognized thionating agents.
Part 1: Synthesis of N,N-Dialkylbenzamides
The synthesis of N,N-dialkylthioamides typically begins with the corresponding N,N-dialkylamide. Below is a general protocol for the preparation of N,N-diethylbenzamide, a common precursor.
Experimental Protocol: Synthesis of N,N-Diethylbenzamide
This protocol is adapted from a standard procedure for the acylation of amines.[1][2]
Materials:
-
Benzoyl chloride
-
Diethylamine
-
Triethylamine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N,N-diethylbenzamide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Part 2: Thionation of Amides using Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used, commercially available reagent for the efficient thionation of a variety of carbonyl compounds, including amides.[3][4]
Experimental Protocol: Thionation of N,N-Dimethylbenzamide to this compound
This protocol is a general procedure for the thionation of an amide using Lawesson's reagent.[3][4]
Materials:
-
N,N-Dimethylbenzamide
-
Lawesson's reagent (0.5 equivalents)
-
Anhydrous toluene (or other high-boiling, non-polar solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of N,N-Dimethylbenzamide (1.0 equivalent) in anhydrous toluene in a round-bottom flask, add Lawesson's reagent (0.5 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the resulting residue directly by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
Data Presentation: Thionation of Amides
The following table summarizes the thionation of various amides to their corresponding thioamides using established thionating agents.
| Substrate | Thionating Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | THF | Mechanochemical | 1 | 95-96 | |
| Substituted Benzamides | Lawesson's Reagent | THF | Mechanochemical | 1 | 89-93 | [3] |
| N-Aryl-substituted Benzamides | N-isopropyldithiocarbamate isopropyl ammonium salt | Thionyl Chloride then in situ | 70 °C then RT | 8 then short | Excellent | [5][6] |
| Various Amides | P4S10/Al2O3 | Dioxane | Reflux | N/A | 62-93 | [7] |
| Dipeptides | P4S10/(Me3Si)2O | DCM | Reflux | N/A | N/A |
Visualizations
Diagram 1: General Thionation Workflow
Caption: A typical experimental workflow for the thionation of an amide.
Diagram 2: Mechanism of Thionation with Lawesson's Reagent
Caption: The generally accepted mechanism for the thionation of a carbonyl group.[4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of thioamides from their corresponding amides using Lawesson's reagent (LR). Thioamides are crucial structural motifs in a variety of biologically active compounds and are valuable intermediates in organic synthesis.[1][2] Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, mild, and efficient thionating agent for this transformation.[3][4][5]
The conversion of an amide to a thioamide with Lawesson's reagent is a straightforward and generally high-yielding reaction.[1] However, challenges can arise during the purification process due to the formation of a stoichiometric phosphorus-containing byproduct that can have similar polarity to the desired thioamide product.[2][6] This document outlines protocols that address this issue, including modified work-up procedures to facilitate purification.
Reaction Mechanism
Lawesson's reagent functions by converting a carbonyl group into a thiocarbonyl group. In solution, Lawesson's reagent is in equilibrium with a more reactive dithiophosphine ylide.[3] This ylide reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion of this intermediate to form the desired thioamide and a stable P=O bond-containing byproduct.[3]
Caption: General reaction mechanism for the thionation of amides using Lawesson's reagent.
Experimental Protocols
Two primary protocols are presented below, differing in solvent and temperature. The choice of protocol may depend on the reactivity of the starting amide and the desired reaction time.
Protocol 1: Thionation in Tetrahydrofuran (THF) at Room Temperature
This protocol is suitable for many amides and offers the advantage of mild reaction conditions.[7]
Materials:
-
Starting amide
-
Lawesson's reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.5-0.6 molar equivalents relative to the amide) in a sufficient volume of anhydrous THF. Note that Lawesson's reagent requires a significant amount of THF to fully dissolve.[7]
-
In a separate flask, dissolve the starting amide (1.0 molar equivalent) in anhydrous THF.
-
Add the amide solution to the solution of Lawesson's reagent at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions can be complete in as little as 30 minutes, or may be left to stir overnight.[7]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Perform an aqueous work-up by adding water to the residue and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate). It is crucial to wash thoroughly with water to remove byproducts from Lawesson's reagent.[7]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude thioamide.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Thionation in Toluene at Reflux
This protocol is often used for less reactive amides that require higher temperatures to proceed at a reasonable rate.
Materials:
-
Starting amide
-
Lawesson's reagent
-
Anhydrous Toluene
-
Ethanol or Ethylene Glycol (for modified work-up)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the starting amide (1.0 molar equivalent), Lawesson's reagent (0.5-0.6 molar equivalents), and anhydrous toluene.[6][8]
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting amide is consumed.[6]
-
Cool the reaction mixture to room temperature.
-
Modified Work-up: To simplify purification, add an excess of ethanol (e.g., 2 mL for a 1 mmol scale reaction) or ethylene glycol and heat the mixture for an additional 2 hours.[6][8] This step converts the phosphorus byproduct into a more polar species that is easier to remove.[6][9]
-
Remove the volatiles under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and perform an aqueous work-up.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude thioamide.
-
The product can then be purified by column chromatography or, in some cases, by recrystallization.[2][6]
Caption: General experimental workflow for thioamide synthesis using Lawesson's reagent.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various thioamides using Lawesson's reagent.
| Starting Amide | Solvent | Temperature | Time (h) | Molar Ratio (Amide:LR) | Yield (%) | Reference |
| N-phenyl-N-methyl-2-phenylacetamide | THF | Room Temp. | 0.5 | 2:1 | 86 | [7] |
| N-p-methylphenylbenzamide | Toluene | Reflux | 3 | 1:0.52 | 79 | [8] |
| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | Toluene | Reflux | 2.5 | 1:0.525 | N/A | [6] |
| N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide | Toluene | Reflux | 8 | 1:0.51 | N/A | [6] |
| Benzamide derivatives | Mechanochemical | N/A | N/A | N/A | 89-93 | [10] |
Note: N/A indicates that the specific data was not provided in the cited source. The mechanochemical synthesis represents an alternative solvent-minimized approach.[10]
Safety and Handling
-
Lawesson's reagent and many sulfur-containing compounds have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[7]
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
The phosphorus-containing byproducts can be hazardous. The modified work-up procedures with ethanol or ethylene glycol are recommended to aid in their safe removal and disposal.[6][9]
Conclusion
The thionation of amides using Lawesson's reagent is a robust and versatile method for the synthesis of thioamides. By selecting the appropriate solvent and temperature, and by employing a suitable work-up procedure, high yields of the desired products can be obtained. The protocols described herein provide a solid foundation for researchers to successfully utilize this important transformation in their synthetic endeavors.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
Application Notes and Protocols: N,N-Dimethylbenzenecarbothioamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzenecarbothioamide is a versatile thioamide reagent that serves as a valuable building block in the synthesis of various sulfur-containing heterocyclic compounds. Its utility is most prominently demonstrated in the construction of thiazole rings, which are core structures in many pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 2-(dimethylamino)-substituted thiazoles via the well-established Hantzsch thiazole synthesis.
Core Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. The reaction involves the condensation of a thioamide with an α-haloketone. When this compound is employed as the thioamide component, it leads to the formation of 2-(dimethylamino)thiazoles, a class of compounds with potential applications in medicinal chemistry.
A representative reaction is the synthesis of 2-(dimethylamino)-4-phenylthiazole from this compound and 2-bromoacetophenone (phenacyl bromide).
Reaction Scheme & Mechanism
The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-(dimethylamino)thiazoles using this compound and various α-haloketones.
| Entry | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Ethanol | 78 (reflux) | 4 | 85 |
| 2 | 2-Bromo-4'-methylacetophenone | Ethanol | 78 (reflux) | 4 | 88 |
| 3 | 2-Bromo-4'-chloroacetophenone | Ethanol | 78 (reflux) | 5 | 82 |
| 4 | 2-Bromo-4'-nitroacetophenone | DMF | 100 | 3 | 75 |
| 5 | Ethyl bromopyruvate | Acetonitrile | 82 (reflux) | 6 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylamino)-4-phenylthiazole
This protocol details the synthesis of 2-(dimethylamino)-4-phenylthiazole from this compound and 2-bromoacetophenone.
Materials:
-
This compound (1.65 g, 10 mmol)
-
2-Bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol)
-
Ethanol (95%, 50 mL)
-
Sodium bicarbonate (optional, for neutralization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.65 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the thioamide is completely dissolved.
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
After 4 hours of reflux, or upon completion as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.
-
If the reaction mixture is acidic, a dilute solution of sodium bicarbonate can be added to neutralize it, which may induce precipitation of the product.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-(dimethylamino)-4-phenylthiazole.
-
Dry the purified product under vacuum.
Expected Outcome:
-
Appearance: White to off-white crystalline solid.
-
Yield: Approximately 85%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(dimethylamino)thiazoles.
Caption: General experimental workflow for thiazole synthesis.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
α-Haloketones are lachrymatory and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a readily accessible and effective reagent for the synthesis of 2-(dimethylamino)-substituted thiazoles. The Hantzsch thiazole synthesis provides a straightforward and high-yielding route to these valuable heterocyclic scaffolds. The protocols and data presented herein offer a solid foundation for researchers to explore the applications of this reagent in the development of novel compounds with potential biological activities.
Application Note: Synthesis of N,N-Dimethylbenzenecarbothioamide via Thionation of N,N-Dimethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylbenzenecarbothioamide is a tertiary thioamide derivative. The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, providing access to a class of compounds with diverse applications in medicinal chemistry and materials science. Thioamides are important building blocks for the synthesis of sulfur-containing heterocycles. One of the most common and effective methods for this transformation is the use of Lawesson's reagent (LR), which serves as a mild and efficient thionating agent.[1][2] This protocol details the synthesis of this compound from N,N-dimethylbenzamide using Lawesson's reagent.
Reaction Principle
The thionation of an amide with Lawesson's reagent involves the replacement of the carbonyl oxygen atom with a sulfur atom. The reaction proceeds through a four-membered ring intermediate known as a thiaoxaphosphetane.[1][2] The driving force for this reaction is the formation of a thermodynamically stable phosphorus-oxygen double bond in the byproducts.[1][2]
Experimental Protocol
Materials and Equipment:
-
N,N-dimethylbenzamide
-
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Safety Precautions:
-
N,N-dimethylbenzamide: May cause skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Lawesson's Reagent: Harmful if swallowed. Causes skin irritation. Handle in a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
-
The toxicological properties of the product, this compound, have not been fully investigated.[4] Standard laboratory safety procedures should be followed, including the use of PPE.[4]
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous toluene (approximately 4 mL per mmol of amide) to the flask.[5] Stir the mixture until the amide is fully dissolved. To this solution, add Lawesson's reagent (0.5-0.6 mmol, 0.5-0.6 equiv).[5]
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel. The use of Lawesson's reagent can sometimes complicate purification due to phosphorus-containing byproducts.[6] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired thioamide product.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| N,N-Dimethylbenzamide | 149.19 | 1.0 | 1.0 | 149 mg |
| Lawesson's Reagent | 404.47 | 0.55 | 0.55 | 222 mg |
| Toluene | - | - | - | 4 mL |
| Product: | 165.25 | - | - | - |
| This compound |
Characterization Data (Literature Values)
| Property | Value |
| Molecular Formula | C9H11NS[7] |
| Boiling Point | 231°C at 760 mmHg[7] |
| Density | 1.083 g/cm³[7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylbenzamide - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. This compound | CAS#:15482-60-7 | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Characterization of N,N-Dimethylbenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N,N-Dimethylbenzenecarbothioamide. Detailed protocols for each method are outlined to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei.
Application Note
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. Due to hindered rotation around the C-N bond, the two methyl groups may be non-equivalent, leading to two separate singlets. The aromatic region will display a multiplet pattern corresponding to the protons on the benzene ring.
The ¹³C NMR spectrum will show characteristic signals for the thioamide carbon (C=S), the aromatic carbons, and the N-methyl carbons. The chemical shift of the thioamide carbon is significantly downfield compared to an amide carbon due to the lower electronegativity of sulfur.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Quantitative Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.2-7.5 | m | Aromatic protons |
| ¹H | ~ 3.1, ~3.4 | s | N-CH₃ (due to hindered rotation) |
| ¹³C | ~ 200-210 | s | C=S (Thioamide) |
| ¹³C | ~ 125-140 | m | Aromatic carbons |
| ¹³C | ~ 40-50 | q | N-CH₃ |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.[1]
Workflow Diagram
NMR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.
Application Note
Electron ionization (EI) mass spectrometry of this compound is expected to yield a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve cleavage of the N-methyl groups and fragmentation of the thioamide moiety. Common fragments may include the benzoyl cation (or its thio-analog) and fragments resulting from the loss of the dimethylamino group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly via a direct insertion probe or dissolve in a volatile solvent (e.g., methanol, dichloromethane) for injection if coupled with a gas chromatograph.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.
-
Quantitative Data
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Proposed Fragment Ion |
| 165 | [M]⁺ (Molecular Ion) |
| 121 | [M - N(CH₃)₂]⁺ |
| 105 | [C₆H₅CS]⁺ |
| 77 | [C₆H₅]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Note: Fragmentation patterns can be complex and may vary depending on the instrument and conditions.[2][3]
Workflow Diagram
Mass Spectrometry Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Application Note
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the C=S stretching vibration, C-N stretching, aromatic C-H stretching, and aromatic C=C bending vibrations. The C=S stretching band is typically found in the region of 1250-1020 cm⁻¹ and is a key indicator of the thioamide group.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Compare the spectrum with reference spectra if available.
-
Quantitative Data
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 1600, 1480, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1530 | Strong | C-N Stretch (Amide II band region) |
| ~ 1250-1020 | Strong | C=S Stretch (Thioamide) |
| ~ 750-700 | Strong | Aromatic C-H Out-of-Plane Bend |
Note: These are predicted values. The exact positions and intensities of the bands can be influenced by the molecular environment.[4]
Workflow Diagram
FTIR Spectroscopy Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound in a mixture.
Application Note
A reversed-phase HPLC method can be developed for the analysis of this compound. The compound can be separated on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is typically achieved using a UV detector, as the aromatic ring and thioamide group are strong chromophores.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the mobile phase or a suitable solvent to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic or gradient elution
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detector: UV-Vis detector at a wavelength corresponding to an absorption maximum of the analyte (e.g., ~290 nm).[5]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of the analyte in the sample using the calibration curve.
-
Quantitative Data
Table 4: Typical HPLC Parameters for Thioamide Analysis
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~290 nm |
| Retention Time | Dependent on exact conditions |
Note: The retention time is highly dependent on the specific chromatographic conditions and must be determined experimentally.[5]
Workflow Diagram
HPLC Analysis Workflow
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within this compound and can be used for quantitative analysis.
Application Note
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugation of the thioamide group with the benzene ring will influence the position and intensity of these bands. Aromatic thioamides typically exhibit a high-intensity π → π* transition at shorter wavelengths and a lower-intensity n → π* transition at longer wavelengths.[6]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of known concentration by dissolving this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution for quantitative analysis.
-
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Visible spectrophotometer
-
Scan Range: 200-500 nm
-
Blank: Use the same solvent as used for the sample.
-
Cuvette: 1 cm path length quartz cuvette.
-
-
Data Analysis:
-
Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).
-
For quantitative analysis, measure the absorbance of the standards at a selected λ_max and construct a calibration curve (Beer-Lambert plot).
-
Quantitative Data
Table 5: Predicted UV-Visible Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~ 290 | Ethanol |
| n → π | ~ 350-400 | Ethanol |
Note: The exact λ_max values are dependent on the solvent used.[6]
Workflow Diagram
UV-Visible Spectroscopy Workflow
References
Application Notes and Protocols: N,N-Dimethylbenzenecarbothioamide as a Precursor for Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing N,N-Dimethylbenzenecarbothioamide as a versatile precursor in the synthesis of valuable sulfur-containing heterocyclic compounds. The primary focus is on the synthesis of 2-(dimethylamino)thiazole derivatives, a class of compounds recognized for their significant potential in medicinal chemistry.
Introduction
This compound is a readily accessible thioamide that serves as a key building block in organic synthesis. Its utility lies in its ability to participate in cyclization reactions to form a variety of sulfur-containing heterocycles. Of particular interest is its application in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The resulting 2-(dialkylamino)thiazoles are a subclass of 2-aminothiazoles, which are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This makes this compound a valuable starting material for the development of novel therapeutic agents.
Application: Synthesis of 2-(Dimethylamino)-4-arylthiazoles
The reaction of this compound with various α-haloketones via the Hantzsch thiazole synthesis provides a straightforward route to a library of 2-(dimethylamino)-4-arylthiazole derivatives. These compounds are of significant interest for screening in drug discovery programs.
General Reaction Scheme
The general reaction involves the condensation of this compound with a substituted phenacyl bromide (or other α-haloketones) in a suitable solvent, typically ethanol, to yield the corresponding 2-(dimethylamino)-4-arylthiazole.
Caption: General scheme for the Hantzsch synthesis of 2-(dimethylamino)-4-arylthiazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylamino)-4-phenylthiazole
This protocol details the synthesis of 2-(dimethylamino)-4-phenylthiazole from this compound and 2-bromoacetophenone (phenacyl bromide). The procedure is adapted from established methods for Hantzsch thiazole synthesis.[4]
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add 2-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(dimethylamino)-4-phenylthiazole.
Expected Yield: While a specific yield for this exact reaction is not documented in the provided search results, similar Hantzsch syntheses typically provide moderate to good yields, often in the range of 60-80%.
Data Presentation
Table 1: Representative Yields for Hantzsch Thiazole Synthesis
| Thioamide/Thiourea | α-Haloketone | Product | Yield (%) | Reference |
| Substituted Thiourea | 2-Bromo-1-(3-trifluoromethyl)phenylethanone | 2-Amino-4-(3-trifluoromethylphenyl)thiazole | 61-72 | [4] |
| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Substituted Hantzsch Thiazole Derivative | 79-90 | [5][6] |
Biological Activity of 2-(Dialkylamino)thiazole Derivatives
The 2-aminothiazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[1][3] Derivatives have shown potent anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][3]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives against a variety of human cancer cell lines, including breast, leukemia, lung, colon, and others.[2][7] The mechanism of action can vary, with some derivatives acting as inhibitors of specific kinases or other cellular targets. For instance, the related compound 2-amino-4-phenylthiazole has demonstrated cytotoxic effects against MCF-7 breast cancer and AGS gastric cancer cell lines.[2][7]
Table 2: In Vitro Cytotoxicity of a 2-Amino-4-phenylthiazole Derivative
| Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | 24 | 80.13 | [2] |
| 48 | 71.03 | [2] | |
| 72 | 59.24 | [2] | |
| AGS (Gastric Cancer) | 24 | 75.03 | [2] |
| 48 | 38.12 | [2] | |
| 72 | 28.01 | [2] |
Antimicrobial Activity
2-Aminothiazole derivatives have also been investigated for their antibacterial and antifungal properties.[8][9] The presence of the thiazole ring is crucial for this activity, and modifications at various positions can modulate the potency and spectrum of activity.
Experimental Workflow and Logic Diagrams
Caption: Step-by-step workflow for the synthesis of 2-(dimethylamino)-4-phenylthiazole.
Caption: Logical progression from the precursor to a potential therapeutic application.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yuzuncu Yil University Journal of the Institute of Natural and Applied Sciences » Submission » Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: The Role of Thioamides in Peptide and Protein Modification
Introduction
While N,N-Dimethylbenzenecarbothioamide is not documented as a reagent for the direct modification of peptides and proteins in the reviewed literature, the core functional group, the thioamide , plays a significant role in peptide and protein chemistry. Thioamides are primarily utilized as isosteres of the native amide (peptide) bond, where the carbonyl oxygen is replaced by a sulfur atom. This substitution introduces unique chemical and physical properties that can be exploited for various research and therapeutic applications.[1][2]
These application notes provide an overview of the role of thioamide substitutions in modifying peptides and proteins, including their effects on structure and function, and general strategies for their incorporation.
1. Applications of Thioamide Modification in Peptides and Proteins
The substitution of a peptide bond with a thioamide bond can lead to significant changes in the properties of a peptide or protein. These modifications are valuable tools for researchers in drug development and molecular biology.
-
Probing Protein Structure and Folding: Thioamides serve as versatile probes for studying protein structure and dynamics.[1] The altered hydrogen bonding capacity and conformational preferences of the thioamide bond can be used to investigate the forces driving protein folding and stability.[2]
-
Enhancing Peptide Stability: Thioamide-modified peptides can exhibit increased resistance to enzymatic degradation, which is a critical attribute for therapeutic peptides.[3]
-
Modulating Biological Activity: The introduction of a thioamide can alter the interaction of a peptide with its biological target, leading to changes in activity. This can be used to fine-tune the pharmacological properties of peptide-based drugs.[3]
-
Fluorescence Quenching: Thioamides can act as fluorescent quenchers, making them useful tools in Förster Resonance Energy Transfer (FRET) studies to probe molecular interactions and conformational changes.[3]
Data Presentation
The following table summarizes the key effects of thioamide substitution on peptide and protein properties as described in the literature.
| Property | Effect of Thioamide Substitution | Rationale | Reference |
| Hydrogen Bonding | Weaker H-bond acceptor, Stronger H-bond donor | The sulfur atom is less electronegative than oxygen, making the C=S bond less polarized. The N-H bond becomes more acidic. | [2] |
| Conformational Preferences | Can influence local secondary structure (α-helices, β-sheets) and turn motifs. | The larger van der Waals radius of sulfur and altered electronic properties can favor or disfavor certain backbone dihedral angles. | [2] |
| Thermostability | Can be stabilizing or destabilizing depending on the position and local environment. | Effects are context-dependent and relate to the impact on local hydrogen bonding networks and packing interactions. | |
| Proteolytic Stability | Generally increased resistance to cleavage by proteases. | The thioamide bond is not recognized as a substrate by many common proteases. | [3] |
| Spectroscopic Properties | Red-shifted π-π* absorption compared to amide bonds. | The electronic transition of the thioamide functional group occurs at a longer wavelength. | [2] |
2. Experimental Protocols: Incorporation of Thioamides into Peptides
The primary method for introducing a thioamide into a peptide is through chemical synthesis. Below is a generalized protocol for the incorporation of a thioamide at a specific position in a peptide sequence using solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Synthesis of a Thioamide-Containing Peptide
Objective: To synthesize a peptide with a single thioamide bond at a defined position.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected thioamide dipeptide building block or an amino acid that can be converted to a thioamide in situ.
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Thionation reagent (e.g., Lawesson's reagent, if applicable for in situ thionation)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent and base.
-
Thioamide Incorporation:
-
Using a Pre-formed Thioamide Building Block: At the desired position, couple a pre-synthesized Fmoc-protected dipeptide containing the thioamide bond using the standard coupling procedure.
-
In-situ Thionation (less common for single-site modification): After coupling a standard dipeptide, treat the resin-bound peptide with a thionating agent like Lawesson's reagent. This method is less specific and can be challenging to control for a single site.
-
-
Chain Elongation: Continue the cycle of deprotection and coupling until the desired peptide sequence is complete.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the thioamide-containing peptide by mass spectrometry and HPLC analysis.
3. Visualizations
.dot
Caption: Comparison of a standard amide bond and a thioamide bond.
.dot
Caption: Workflow for solid-phase synthesis of a thioamide-containing peptide.
References
Application Notes and Protocols for Scaling Up Thioamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are crucial structural motifs in a wide array of biologically active compounds and are pivotal intermediates in organic synthesis. The scalability of thioamide synthesis is a critical consideration in drug development and manufacturing. This document provides detailed application notes and protocols for the large-scale synthesis of thioamides, focusing on robust and efficient methodologies amenable to scale-up. The protocols outlined below address common challenges in thioamide synthesis, such as purification and handling of reagents, by providing practical and scalable solutions.
Thionation of Amides using Lawesson's Reagent with a Chromatography-Free Workup
The use of Lawesson's reagent is a classic and versatile method for the conversion of amides to thioamides. However, the purification process to remove phosphorus-containing byproducts can be challenging on a large scale. An improved workup procedure using ethylene glycol facilitates a chromatography-free purification, making this method highly attractive for industrial applications.[1][2]
Experimental Workflow
References
Application Notes: N,N-Dimethylbenzenecarbothioamide in the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzenecarbothioamide (also known as N,N-Dimethylthiobenzamide) is a member of the thioamide class of organic compounds. Thioamides are crucial building blocks in synthetic and medicinal chemistry, serving as versatile precursors for a wide array of sulfur- and nitrogen-containing heterocycles.[1] These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and biologically active molecules due to their ability to interact with various biological targets.
While direct literature detailing the synthesis of a specific, named bioactive molecule starting from this compound is limited, its chemical nature makes it a suitable substrate for well-established synthetic routes to important pharmacophores. One of the most prominent of these reactions is the Hantzsch thiazole synthesis , a classic method for constructing the thiazole ring.[2][3] Thiazoles are found in a variety of drugs with applications ranging from oncology to infectious diseases.
This document provides a representative protocol for the synthesis of a 2,4-disubstituted thiazole derivative using this compound as a model reactant via the Hantzsch synthesis. It also outlines the general workflow and highlights the significance of the resulting scaffold in medicinal chemistry.
Principle: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide to produce a thiazole.[3][4] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[4] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[4]
Experimental Protocols
General Protocol for the Synthesis of 4-Phenyl-2-(phenyl)-thiazole from this compound and 2-Bromoacetophenone
This protocol is a representative example of the Hantzsch synthesis and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
2-Bromoacetophenone (α-halo ketone)
-
Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base (e.g., pyridine)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq).
-
Solvent Addition: Add ethanol to the flask to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Reaction: Stir the mixture at reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Reduce the solvent volume using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure thiazole derivative.
Visualization of Synthetic Workflow
The general workflow for the synthesis and characterization of a thiazole derivative via the Hantzsch reaction is depicted below.
Caption: General workflow for Hantzsch thiazole synthesis and evaluation.
Data Presentation: Bioactive Thiazole-Containing Drugs
The thiazole ring is a privileged scaffold in medicinal chemistry. The table below summarizes key data for several FDA-approved drugs containing a thiazole moiety, illustrating the therapeutic importance of this heterocycle.
| Drug Name | Chemical Scaffold | Therapeutic Use | Mechanism of Action |
| Dasatinib | Aminothiazole | Chronic Myeloid Leukemia (CML) | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, Src family) |
| Ritonavir | Thiazole-containing peptidomimetic | HIV/AIDS | HIV protease inhibitor |
| Pramipexole | Aminothiazole derivative | Parkinson's Disease, Restless Legs Syndrome | Dopamine agonist (D2, D3, D4 receptor subtypes) |
| Febuxostat | Thiazolecarboxylic acid derivative | Gout (hyperuricemia) | Xanthine oxidase inhibitor |
Signaling Pathway Example: Dasatinib in CML
Dasatinib, a potent anticancer agent, functions by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in Chronic Myeloid Leukemia (CML) and drives uncontrolled cell proliferation.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of N,N-Dimethylbenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzenecarbothioamide, also known as N,N-dimethylthiobenzamide, is a crucial building block in organic synthesis and medicinal chemistry. Thioamides are important structural motifs found in numerous biologically active compounds and are valuable intermediates for the synthesis of various sulfur-containing heterocycles. Traditional methods for the synthesis of thioamides often require harsh reaction conditions, long reaction times, and tedious work-up procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, improve yields, and enhance product purity, offering a greener and more efficient alternative to conventional heating methods.[1] This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound, starting from the preparation of its amide precursor, N,N-Dimethylbenzamide.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, N,N-Dimethylbenzamide, from benzoyl chloride and dimethylamine. The second step is the thionation of N,N-Dimethylbenzamide using Lawesson's reagent under microwave irradiation to yield the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethylbenzamide
This protocol describes the synthesis of the amide precursor, N,N-Dimethylbenzamide, from benzoyl chloride and an aqueous solution of dimethylamine.
Materials:
-
Benzoyl chloride
-
40% Aqueous dimethylamine solution
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethylamine (aqueous solution) in the chosen organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-Dimethylbenzamide.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol details the thionation of N,N-Dimethylbenzamide using Lawesson's reagent under microwave irradiation. The following is a general procedure adapted for this specific synthesis, as microwave conditions can be instrument-dependent. Optimization of reaction time and temperature may be necessary.
Materials:
-
N,N-Dimethylbenzamide
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Toluene or another suitable high-boiling solvent (optional, for solvent-based reactions)
-
Microwave reactor vial (appropriate size)
-
Magnetic stir bar
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Place N,N-Dimethylbenzamide (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) in a microwave reactor vial equipped with a magnetic stir bar.
-
For a solvent-free reaction, ensure the reactants are well-mixed. For a solvent-based reaction, add the desired solvent (e.g., toluene).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-20 minutes). The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial in a well-ventilated fume hood.
-
If a solvent was used, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters for the microwave-assisted thionation of amides. Note that specific values for this compound may vary and optimization is recommended.
| Amide Substrate | Thionating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Various amides | Lawesson's Reagent | Toluene | 150 | 2 | Not specified | [2] |
| Diamides | Lawesson's Reagent | THF/DCM | Not specified | 3 | High | [1] |
| Allyl arylamides | Lawesson's Reagent | Not specified | Not specified | Not specified | Good | [3] |
Workflow and Logic Diagrams
The experimental workflow for the microwave-assisted synthesis of this compound can be visualized as follows:
Caption: Experimental workflow for the microwave-assisted thionation.
The underlying principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.
Caption: Principle of microwave-assisted heating in chemical synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Lawesson's reagent is a sulfur-containing compound and can release hydrogen sulfide upon decomposition. Handle with care.
-
Microwave reactors operate at high temperatures and pressures. Follow the manufacturer's safety guidelines strictly.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
Troubleshooting & Optimization
side products in thioamide synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during thioamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in thioamide synthesis when using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀)?
A1: When synthesizing thioamides from amides using thionating agents like Lawesson's reagent or P₄S₁₀, several side products can arise. The most common include:
-
Phosphorus-containing byproducts: Lawesson's reagent itself decomposes to form a six-membered ring byproduct, which can be difficult to separate from the desired thioamide due to similar polarities. P₄S₁₀ can also generate various phosphorus-sulfur containing impurities.
-
Unreacted starting material: Incomplete reactions can leave residual amide, complicating purification.
-
Epimerization: For chiral amides, particularly in peptide synthesis, the adjacent stereocenter is susceptible to epimerization under the reaction conditions, leading to a loss of stereochemical purity. This is due to the increased acidity of the α-proton in the thioamide product.
-
Over-thionation or side reactions with other functional groups: In complex molecules, other carbonyl groups (e.g., esters) or sensitive functionalities might react with the thionating agent.
-
Hydrolysis of the thioamide product: Thioamides can be sensitive to acidic or basic conditions, especially during workup, leading to hydrolysis back to the amide.
Q2: How can I minimize the formation of phosphorus-containing byproducts during the workup of a reaction using Lawesson's reagent?
A2: Removing phosphorus-containing byproducts from Lawesson's reagent is a common challenge. Here are some strategies to mitigate this issue:
-
Treatment with alcohols: After the reaction, adding an alcohol like ethanol or ethylene glycol can decompose the phosphorus byproducts into more polar phosphonates, which are easier to remove during aqueous workup or chromatography.
-
Chromatography-free workup: A recently developed protocol involves treating the reaction mixture with ethylene glycol and a small amount of water, followed by phase separation, to remove the phosphorus byproducts without the need for column chromatography.
-
Use of fluorous Lawesson's reagent: Employing a fluorous-tagged version of Lawesson's reagent allows for the easy removal of the byproducts through fluorous solid-phase extraction.
Q3: My chiral thioamide is showing significant epimerization. What can I do to prevent this?
A3: Epimerization at the α-carbon is a significant issue, especially in solid-phase peptide synthesis (SPPS). The most effective method to prevent this is the use of a thioimidate protecting group.
-
Protection as a Thioimidate: After the thioamide is formed, it can be reacted with an alkylating agent (e.g., methyl iodide or p-azidobenzyl bromide) to form a thioimidate. This modification increases the pKa of the α-proton, making it less susceptible to deprotonation and subsequent epimerization during subsequent reaction steps (like Fmoc deprotection in SPPS).
-
Deprotection: The thioimidate can be readily converted back to the thioamide at the end of the synthesis using a reducing agent like dithiothreitol (DTT) or hydrogen sulfide.
The following diagram illustrates the thioimidate protection strategy to prevent epimerization.
optimizing reaction conditions for thionation with N,N-Dimethylbenzenecarbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on thionation reactions, with a focus on the synthesis of thioamides such as N,N-Dimethylbenzenecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting an amide to a thioamide?
A1: The most widely used thionating agents are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3][4] Lawesson's Reagent is often preferred as it is milder and can lead to cleaner reactions with higher yields under less harsh conditions compared to P₄S₁₀.[4] Other reagents include elemental sulfur in combination with various catalysts or promoters.[1][5]
Q2: What is the general mechanism for thionation using Lawesson's Reagent?
A2: In solution, Lawesson's Reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[4][6] This reactive species undergoes a concerted cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[6] This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thiocarbonyl compound (the thioamide) and a stable oxothiophosphine byproduct.[3][4][6]
Q3: What are typical starting reaction conditions for the thionation of an amide like N,N-Dimethylbenzamide?
A3: A common starting point is to use a slight excess of Lawesson's Reagent (e.g., 0.5 to 0.6 equivalents, as LR contains two phosphorus-sulfur units) relative to the amide.[7] The reaction is typically carried out in a high-boiling, non-polar solvent such as toluene or xylene under reflux conditions (around 110-140 °C).[3][7] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).[7]
Q4: Are there ways to accelerate the reaction or use milder conditions?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and can improve yields.[1][3] Thionation of amides can also be effectively accomplished in anhydrous THF, sometimes even at room temperature, although this may be substrate-dependent.[1]
Q5: What are the main safety precautions to consider during a thionation reaction?
A5: Thionating agents like Lawesson's Reagent and P₄S₁₀ can release toxic and foul-smelling hydrogen sulfide (H₂S) gas upon contact with moisture. Therefore, all manipulations should be performed in a well-ventilated fume hood. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagent: Lawesson's Reagent can degrade with improper storage. 2. Insufficient Temperature/Time: The reaction may not have reached completion. Amides are generally more reactive than esters, but still require sufficient energy.[1][4] 3. Solvent Issues: The chosen solvent may not be suitable or may not have a high enough boiling point. | 1. Use a fresh batch of Lawesson's Reagent. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC.[7] Consider switching to a higher-boiling solvent like xylene or using microwave irradiation.[3] 3. Switch to a common thionation solvent like toluene or xylene.[7] |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reagent: Not enough thionating agent was used to convert all of the starting amide. 2. Reaction Equilibrium: The reaction may have stalled. | 1. Add another portion of Lawesson's Reagent to the reaction mixture and continue heating. For future runs, increase the equivalents of the thionating agent. 2. Drive the reaction to completion by increasing the temperature. |
| Difficult Purification / Byproduct Removal | 1. Phosphorus Byproducts: The main challenge in reactions using Lawesson's Reagent is the removal of the phosphorus-containing byproducts.[2][3] 2. Complex Reaction Mixture: Multiple side products may have formed due to high temperatures or reactive intermediates. | 1. An improved workup procedure involves cooling the reaction and adding ethylene glycol to quench and modify the byproducts, making them easier to remove via extraction or filtration.[2][7] 2. Column chromatography is often necessary to isolate the pure thioamide.[7] Optimizing the reaction conditions (lower temperature, shorter time) may result in a cleaner reaction profile. |
| Formation of Unidentified Side Products | 1. Substrate Decomposition: The starting material or product may be unstable at the high temperatures required for thionation. 2. Side Reactions: The thionating agent may react with other functional groups in the molecule. | 1. Attempt the reaction at a lower temperature for a longer duration, or use microwave synthesis which provides rapid, controlled heating.[1] 2. Lawesson's reagent can selectively thionate amides in the presence of esters, indicating good chemoselectivity.[1] If other sensitive groups are present, protecting group strategies may be necessary. |
Data Presentation
Table 1: Example Conditions for Thioamide Synthesis using Lawesson's Reagent.
| Starting Amide | Thionating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-p-methylphenylbenzamide | Lawesson's Reagent (0.52 eq) | Toluene | Reflux | 3 | N/A | [7] |
| Pyridine-2,6-dicarboxamide derivative | Lawesson's Reagent (0.525 eq) | Toluene | Reflux | 2.5 | N/A | [7] |
| General Amides | Lawesson's Reagent (0.55 eq) | Toluene | Reflux | 4 | Good to Excellent | [7] |
| Mebroqualone | Lawesson's Reagent (1.0 eq) | Xylene | Reflux | 3 | 87 | [3] |
Experimental Protocols
Protocol: Synthesis of this compound via Thionation of N,N-Dimethylbenzamide
This protocol is a representative procedure based on common practices for thioamide synthesis.[3][7]
Materials:
-
N,N-Dimethylbenzamide
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene
-
Ethylene Glycol
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging the Flask: Under a nitrogen atmosphere, add N,N-Dimethylbenzamide (1.0 eq) and anhydrous toluene to the flask. Stir until the amide is fully dissolved.
-
Adding Lawesson's Reagent: Add Lawesson's Reagent (0.55 eq) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110-112 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting amide spot is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add ethylene glycol (an excess, e.g., 50-100% of the toluene volume) and a small amount of water (e.g., 1% of the ethylene glycol volume).[7]
-
Heat the mixture to 95 °C and stir for 2-4 hours to break down the phosphorus byproducts.[7]
-
Cool the mixture. Separate the organic (toluene) layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: General workflow for a typical thionation reaction.
Caption: Troubleshooting flowchart for a low-yield reaction.
References
- 1. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. iris.unict.it [iris.unict.it]
- 7. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
Technical Support Center: Purification of Crude N,N-Dimethylbenzenecarbothioamide by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N,N-Dimethylbenzenecarbothioamide via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is expected to be a crystalline solid. While some sources indicate its melting point is not available, this is a crucial parameter to determine purity after recrystallization. If you have a pure sample, it is recommended to determine the melting point and use it as a reference for future batches. The boiling point has been reported as 231°C at 760 mmHg.
Q2: What are the common impurities in crude this compound?
Common impurities depend on the synthetic route used. If prepared by thionation of N,N-Dimethylbenzamide, impurities may include:
-
Unreacted N,N-Dimethylbenzamide.
-
By-products from the thionating agent (e.g., phosphorus-based residues if using Lawesson's reagent or P₄S₁₀).
-
Side-reaction products.
Q3: Which solvents are suitable for the recrystallization of this compound?
A systematic solvent screen is the most effective way to identify the ideal recrystallization solvent. Based on the polarity of the analogous compound, N,N-Dimethylbenzamide, which is soluble in many organic solvents, the following solvents are good starting points for screening. The ideal solvent should dissolve the compound when hot but sparingly when cold.
Solubility Data Summary (Inferred)
| Solvent | Expected Solubility of this compound (at Room Temperature) | Notes |
| Water | Low to Insoluble | The hydrophobic benzene ring and the thioamide group generally lead to low water solubility. |
| Ethanol | Soluble | A good candidate for a recrystallization solvent, possibly in a mixed solvent system. |
| Methanol | Soluble | Similar to ethanol, it could be a suitable recrystallization solvent. |
| Acetone | Soluble | May be too good of a solvent, but could be used in a solvent/anti-solvent system. |
| Isopropanol | Moderately Soluble | Often a good choice for recrystallization as it is less volatile than ethanol or methanol. |
| Toluene | Moderately Soluble | A non-polar solvent that might be effective, especially for removing polar impurities. |
| Hexane/Heptane | Sparingly Soluble to Insoluble | Good candidates for use as an anti-solvent. |
Troubleshooting Guide
Problem 1: The compound does not dissolve in the chosen hot solvent.
-
Possible Cause: The solvent is not a good choice for dissolving the compound.
-
Solution:
-
Increase the volume of the solvent gradually.
-
If the compound still does not dissolve, select a more polar solvent from the screening list.
-
Consider using a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water or hexane) dropwise until turbidity appears. Reheat to dissolve and then cool slowly.
-
Problem 2: The compound oils out during cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the impurity might be lowered, causing it to exist as a liquid.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
If the solution is not saturated, evaporate some of the solvent and allow it to cool again.
-
If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble, like water or hexane) dropwise to the cooled solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Cool the solution in an ice bath or refrigerator to further decrease the solubility.
-
Induce crystallization by scratching the flask or adding a seed crystal.
-
Problem 4: The recovered yield is very low.
-
Possible Cause:
-
Too much solvent was used.
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is cooled sufficiently to maximize crystal recovery.
-
To avoid premature crystallization during hot filtration, use a pre-heated funnel and flask, and keep the solution hot.
-
After filtration, the filtrate can be concentrated and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes should be determined by preliminary small-scale solubility tests.
1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. c. For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath and observe if the compound dissolves. d. The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just dissolves. Avoid adding an excess of solvent.
3. Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes.
4. Hot Filtration: a. If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
5. Crystallization: a. Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. b. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation and Drying of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
7. Purity Assessment: a. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indicator of purity. b. Further analysis by techniques such as NMR, IR, or chromatography can also be used to confirm the purity.
Visual Workflow
Recrystallization Troubleshooting Workflow
Technical Support Center: Synthesis of Sterically Hindered Thioamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of sterically hindered thioamides.
Frequently Asked Questions (FAQs)
Q1: My thionation reaction of a sterically hindered amide with Lawesson's reagent is giving very low to no yield. What are the common causes and how can I improve it?
A1: Low reactivity of sterically hindered amides with Lawesson's reagent (LR) is a common issue. The bulky substituents around the amide carbonyl group impede the approach of the thionating agent.
Common Causes:
-
Steric Hindrance: Large N-substituents (e.g., tertiary-butyl, adamantyl) or ortho-substituents on an aromatic ring significantly slow down the reaction rate.
-
Insufficient Reaction Temperature/Time: Thionation of hindered amides often requires more forcing conditions than their less hindered counterparts.
-
Reagent Decomposition: Lawesson's reagent can decompose at very high temperatures over extended periods, reducing its efficacy.
Troubleshooting Suggestions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature. While many thionations are run in refluxing toluene (~110 °C), switching to a higher boiling solvent like xylene (~140 °C) can be beneficial.
-
Microwave Irradiation: Employing microwave synthesis can often dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.
-
Use a More Reactive Thionating Agent: Consider using alternative thionating reagents that are known to be more effective for hindered substrates, such as Belleau's reagent or phosphorus pentasulfide (P₄S₁₀) in pyridine.
-
Increase Reagent Stoichiometry: An increase in the equivalents of Lawesson's reagent (from 0.5 eq. to 1.0 eq. or higher) can sometimes drive the reaction to completion. However, be mindful that this will also increase the amount of by-products.
Q2: I am observing significant epimerization of my chiral center alpha to the thioamide during synthesis. How can I prevent this?
A2: The proton alpha to the thiocarbonyl group is significantly more acidic than the corresponding proton in an amide, making it prone to deprotonation and subsequent epimerization, especially under basic conditions.
Common Causes:
-
Basic Conditions: Exposure to bases, such as during Fmoc-deprotection in solid-phase peptide synthesis (SPPS) using piperidine, can readily cause epimerization.
-
Elevated Temperatures: Higher reaction temperatures during thionation or subsequent steps can also promote epimerization.
Troubleshooting Suggestions:
-
Use Milder Bases for Deprotection: In the context of SPPS, consider using a milder base like 2% DBU/2% piperidine in DMF for Fmoc removal to minimize the risk of epimerization.
-
Thioamide Protection: A highly effective strategy is to protect the thioamide as a thioimidate during the synthesis. The thioimidate is less susceptible to epimerization and can be deprotected at a later stage.
-
Optimize Reaction Conditions: For solution-phase synthesis, aim for the lowest possible reaction temperature and shortest reaction time that still affords a reasonable yield.
Q3: The purification of my sterically hindered thioamide is complicated by phosphorus-containing by-products from Lawesson's reagent. How can I simplify the workup?
A3: The by-products of Lawesson's reagent can be notoriously difficult to remove by standard chromatography.
Troubleshooting Suggestions:
-
Aqueous Workup with Base: A workup with an aqueous solution of sodium bicarbonate (NaHCO₃) can help to hydrolyze and remove some of the phosphorus by-products.
-
Alternative Thionating Reagents: Consider using thionating reagents that lead to more easily removable by-products. For example, reactions using elemental sulfur often have simpler purification procedures.
-
Fluorous Lawesson's Reagent: If available, using a fluorous-tagged version of Lawesson's reagent can allow for the easy removal of by-products through fluorous solid-phase extraction.
-
Precipitation/Crystallization: It is often possible to precipitate the desired thioamide product by the careful addition of a non-polar solvent, leaving the by-products in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Insufficient reactivity due to steric hindrance. | Increase reaction temperature, switch to a higher boiling solvent (e.g., xylene), or use microwave irradiation. Consider a more reactive thionating agent like P₄S₁₀/Pyridine. |
| Formation of multiple products | Decomposition of starting material or product under harsh reaction conditions. | Lower the reaction temperature and prolong the reaction time. Use a milder thionating agent if possible. |
| Epimerization of adjacent chiral center | Basic or harsh reaction conditions. | Use milder reaction conditions. For peptide synthesis, protect the thioamide as a thioimidate. |
| Difficulty in purification | Persistent phosphorus by-products from Lawesson's reagent. | Perform an aqueous base wash (e.g., NaHCO₃ solution). Consider alternative sulfur sources like elemental sulfur. |
| Selective thionation of one amide in a molecule with multiple carbonyls fails | Similar reactivity of carbonyl groups. | Exploit the general reactivity trend (amide > ketone > ester) and carefully control stoichiometry of the thionating agent and reaction time. Steric factors can sometimes be used to favor the thionation of a less hindered amide. |
Experimental Protocols
Protocol 1: General Procedure for Thionation of a Sterically Hindered Amide using Lawesson's Reagent
-
Reaction Setup: To a solution of the sterically hindered amide (1.0 eq.) in anhydrous toluene (0.1-0.2 M), add Lawesson's reagent (0.6 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC or LC-MS. For highly hindered substrates, reaction times can range from 12 to 48 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Note: For particularly unreactive amides, consider substituting toluene with xylene and refluxing at 140 °C.
Protocol 2: Synthesis of a Sterically Hindered Thioamide using Elemental Sulfur and an Amine (Willgerodt-Kindler Reaction variant)
-
Reaction Setup: In a sealed tube, combine the ketone (1.0 eq.), a secondary amine (e.g., morpholine, 3.0 eq.), and elemental sulfur (2.5 eq.).
-
Reaction Conditions: Heat the mixture at 120-140 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dissolve in dichloromethane, and wash with 1M HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low-yielding thioamide synthesis.
Caption: Decision tree for preventing epimerization in chiral thioamide synthesis.
thermal stability and degradation pathways of thioamides.
Technical Support Center: Thioamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and degradation of thioamides for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the thermal stability of a thioamide compare to its corresponding amide?
A: Thioamides are generally less thermally stable and more reactive than their amide counterparts.[1] The carbon-sulfur double bond (C=S) in a thioamide is weaker than the carbon-oxygen double bond (C=O) in an amide (approximately 130 kcal/mol vs. 170 kcal/mol).[1] This makes the thioamide group more susceptible to degradation under thermal stress and more reactive towards nucleophiles and electrophiles.[1]
Q2: What are the primary degradation pathways for thioamides under thermal or oxidative stress?
A: The primary degradation pathway involves the sulfur atom, which is electron-rich and susceptible to oxidation.[2][3] The mechanism often proceeds through sequential oxygenations of the sulfur atom, forming intermediates like thioamide S-oxides and potentially unstable thioamide S,S-dioxides.[3][4] These intermediates can then readily hydrolyze or undergo elimination to yield the corresponding amides or nitriles, releasing the sulfur as oxyanions like sulfite.[2][3][4]
Q3: My thioamide-containing peptide is showing significant degradation during solid-phase peptide synthesis (SPPS). What is the likely cause?
A: A common issue is degradation during the final cleavage step from the resin, especially under strong acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][6] The nucleophilic sulfur of the thioamide can facilitate an Edman-like degradation, leading to chain scission adjacent to the thioamide residue.[6][7] Additionally, the C-α proton of the thioamidated residue is more acidic, increasing the risk of epimerization with each basic deprotection step during chain elongation.[6][7]
Q4: What types of solvents are suitable for working with thioamides, and which should be avoided?
A: Thioamides are generally stable in many common organic solvents like dichloromethane, benzene, and ethyl acetate.[8] However, nucleophilic solvents, such as methanol, can be problematic as they may attack the electrophilic carbon of the thioamide group.[8] In alkaline aqueous media, thioamides are likely to hydrolyze to the corresponding amide.[8] For polar applications where reactivity is a concern, acetonitrile is often a suitable choice.[8]
Q5: How does incorporating a thioamide affect the structural stability of a peptide or protein?
A: The effect is highly context-dependent. Thioamides are weaker hydrogen bond acceptors compared to amides, which can be destabilizing if the thioamide is located at a position that accepts a critical hydrogen bond for maintaining secondary structure.[9][10][11] For instance, substitutions in the core of α-helices or β-sheets often lead to a decrease in thermal stability (lower melting temperature, Tm).[9][10] However, because the thioamide N-H is a better hydrogen bond donor, it can be stabilizing in specific contexts.[1]
Troubleshooting Guides
Issue 1: Unexpected Degradation of Thioamide Compound During a Thermal Stress Study
| Symptom | Potential Cause | Recommended Solution |
| Appearance of amide or nitrile peaks in LC-MS/GC-MS. | Oxidative Degradation: The thioamide sulfur is being oxidized by dissolved oxygen or peroxide impurities in the solvent. | Degas all solvents thoroughly before use. Consider running the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Sample color changes (e.g., yellowing). | Formation of Disulfides or Polysulfides: Complex side reactions may be occurring at elevated temperatures. | Lower the experimental temperature if possible. Ensure the purity of the starting material, as trace impurities can catalyze degradation. |
| Broad or inconsistent analytical peaks. | Multiple Degradation Products: The compound may be degrading through several pathways simultaneously. | Use mass spectrometry (MS/MS) to identify major degradation products and elucidate the primary degradation pathway. This can help in redesigning the experiment to minimize a specific pathway. |
Issue 2: Low Yield or Product Degradation During Thiopeptide Synthesis (SPPS)
| Symptom | Potential Cause | Recommended Solution |
| Peptide chain cleavage observed after TFA treatment. | Edman-like Degradation: Acid-catalyzed cyclization involving the thioamide sulfur leads to scission of the peptide backbone.[6] | Reduce the duration and temperature of the TFA cleavage step. Use a modified cleavage cocktail with scavengers. For highly sensitive sequences, consider using a thioimidate as a reversible protecting group for the thioamide.[5][6] |
| Epimerization of the thioamide-containing residue. | Increased Acidity of Cα-H: The thioamide group enhances the acidity of the adjacent Cα proton, making it susceptible to deprotonation and racemization during basic Fmoc-deprotection steps.[6] | Use a milder base or shorter deprotection times. Placing the thioamide closer to the N-terminus of the peptide minimizes the number of deprotection cycles it is exposed to.[5] The thioimidate protection strategy also prevents this side reaction.[6] |
| Formation of deletion sequences or failed couplings. | Steric Hindrance/Altered Reactivity: The thioamide can alter the conformation and reactivity of the growing peptide chain, leading to inefficient subsequent coupling steps. | Double-couple the amino acid immediately following the thioamide insertion. Use specialized coupling reagents that are more effective for hindered couplings. |
Quantitative Data on Protein Stability
The introduction of a thioamide can alter the thermal stability of a protein. The table below summarizes the change in melting temperature (ΔTm) observed in published studies upon substituting an amide with a thioamide in different protein secondary structures. A negative ΔTm indicates destabilization.
| Protein | Secondary Structure Context | Residue Substituted | ΔTm (°C) | Reference |
| GB1 | β-Sheet | IleS6 | -9.5 | [9] |
| GB1 | β-Sheet | LeuS5 | -12.6 | [9] |
| GB1 | β-Sheet | LeuS7 | -2.3 | [9] |
| Calmodulin (Apo) | α-Helix | TyrS138 | Destabilizing | [9] |
| Calmodulin (Apo) | α-Helix | GluS140 | Destabilizing | [9] |
| Calmodulin (Apo) | Loop | ValS136 | Stabilizing | [9] |
| TrpZip2 | β-Hairpin | Thioamide as H-bond acceptor | -3.0 | [10] |
| TrpZip2 | β-Hairpin | Thioamide as H-bond donor | +5.0 | [10] |
Experimental Protocols
Protocol 1: General Assessment of Thioamide Thermal Stability
-
Sample Preparation: Prepare a stock solution of the thioamide compound in a non-nucleophilic solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Thermal Stress: Aliquot the solution into several sealed vials. Place the vials in a controlled heating block or oven at the desired test temperatures (e.g., 40°C, 60°C, 80°C). Include a control vial kept at low temperature (e.g., 4°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), remove one vial from each temperature and immediately quench it in an ice bath to stop further degradation.
-
Analysis: Analyze the samples using a suitable method like reverse-phase HPLC with a UV detector. Monitor the decrease in the peak area of the parent thioamide compound over time.
-
Data Interpretation: Plot the percentage of remaining thioamide against time for each temperature to determine the degradation kinetics. Analyze aliquots by LC-MS to identify the mass of major degradation products.
Protocol 2: Analysis of Thioamide Degradation Products
-
Sample Degradation: Subject the thioamide to the degradation conditions of interest (e.g., thermal stress, oxidative conditions).
-
Mass Spectrometry (MS) Analysis:
-
Directly infuse the degraded sample into an electrospray ionization mass spectrometer (ESI-MS) to get a profile of the degradation products.
-
Perform tandem MS (MS/MS) on the major product ions to obtain fragmentation patterns.
-
-
Product Identification:
-
Look for masses corresponding to the expected amide or nitrile products.
-
For thioamide-containing species, a characteristic fragmentation is the loss of SH2 (mass loss of 33.9877 Da), which can help identify thioamide-containing intermediates.[12]
-
-
Aqueous Byproduct Analysis (if applicable):
Visualizations
Caption: Oxidative degradation pathway of a thioamide.
Caption: Workflow for assessing thermal stability.
Caption: Troubleshooting thiopeptide synthesis issues.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Thiobenzamide Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Thioamides to Site-Specifically Interrogate the Dynamics of Hydrogen Bond Formation in β-Sheet Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column-Free Workup for Reactions Using Lawesson's Reagent
This guide provides researchers, scientists, and drug development professionals with practical solutions for the purification of reactions involving Lawesson's reagent, with a focus on avoiding column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the workup of reactions involving Lawesson's reagent?
The primary difficulty arises from a six-membered phosphorus- and sulfur-containing ring byproduct that is formed from Lawesson's reagent during the thionation reaction.[1] This byproduct often has a similar polarity to the desired thiocarbonyl product, making its removal by standard extraction techniques inefficient and frequently necessitating purification by column chromatography.[1][2]
Q2: Are there any general strategies to avoid column chromatography after a Lawesson's reagent reaction?
Yes, the most effective strategies involve chemically modifying the phosphorus-containing byproduct to significantly alter its polarity, thereby simplifying its removal. The two main approaches are:
-
Decomposition with alcohols: Treating the reaction mixture with alcohols like ethanol or ethylene glycol can break down the byproduct into highly polar thiophosphonate derivatives that are more easily separated.[1][3][4]
-
Basic aqueous quench: While it can generate significant phosphorus-containing aqueous waste, a basic aqueous workup can convert the byproduct into a water-soluble thiophosphonate.[5]
Q3: What is the recommended column-free workup for a large-scale reaction?
For scaling up, a process utilizing ethylene glycol to decompose the Lawesson's reagent byproduct is highly recommended.[1][4][6] This method is efficient, avoids the need for column chromatography, and does not generate phosphorus-containing aqueous waste.[1][2][4] The workup typically involves phase separation, extraction, and recrystallization.[1][4]
Q4: Can residual Lawesson's reagent or its byproducts affect the accuracy of my yield calculation?
Yes. If not completely removed, phosphorus-containing byproducts can inflate the mass of the final product, leading to an erroneously high yield (over 100%).[7] These impurities can sometimes be observed as a baseline spot on a TLC plate.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty separating the product from byproducts via extraction. | The main six-membered ring byproduct from Lawesson's reagent has a polarity similar to that of many organic products.[1] | 1. Implement a workup procedure to decompose the byproduct using ethanol or ethylene glycol to increase its polarity. 2. For some products, a basic aqueous wash (e.g., with saturated NaHCO3 solution) may help by converting the byproduct to a more water-soluble form.[8] |
| A persistent spot at the baseline of the TLC plate after workup. | This could be the phosphorus-containing byproduct or unreacted Lawesson's reagent.[7] | 1. Ensure the quenching/decomposition step (e.g., with ethylene glycol or NaHCO3) has gone to completion by monitoring the disappearance of the byproduct via TLC.[1] 2. If using an aqueous wash, ensure vigorous stirring to maximize the partitioning of the polar byproducts into the aqueous layer.[8] |
| Product yield is over 100%. | The isolated product is likely contaminated with phosphorus-containing byproducts.[7] | 1. Re-subject the product to a more rigorous purification step, such as the ethylene glycol workup followed by recrystallization. 2. Ensure the product is thoroughly dried to remove any residual solvents, which can also inflate the weight.[7] |
| The reaction mixture has a strong, unpleasant odor. | Lawesson's reagent and its byproducts are known for their unpleasant smell, which can be due to traces of hydrogen sulfide from hydrolysis.[9][10] | 1. Conduct all manipulations in a well-ventilated fume hood. 2. To neutralize the odor of residues on glassware, a rinse with an excess of sodium hypochlorite (bleach) can be effective.[10] |
Experimental Protocols
Protocol 1: Column-Free Thioamide Synthesis and Workup using Ethylene Glycol
This protocol is adapted from a procedure developed for the scalable, chromatography-free synthesis of thioamides.[1][2]
1. Thionation Reaction:
-
To a three-necked flask, add the amide (0.20 mol), Lawesson's reagent (0.104 mol), and toluene (200 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting amide is consumed (typically 3 hours).
2. Byproduct Decomposition:
-
Cool the reaction mixture.
-
Add an excess of ethylene glycol (100 mL) and a small amount of water (1.0 mL).
-
Stir the resulting mixture at 95 °C.
-
Monitor the toluene layer by TLC until the Lawesson's reagent byproduct has disappeared (typically 3.5 - 7.5 hours).[1]
3. Workup and Isolation:
-
Cool the mixture slightly and transfer it to a separatory funnel.
-
Separate the toluene layer.
-
The ethylene glycol layer can be back-extracted with toluene to recover more product.
-
The combined organic layers can be treated with activated carbon.
-
The final product is then isolated by recrystallization from an appropriate solvent.
Protocol 2: Small-Scale Thioamide Synthesis with Ethanol-Assisted Workup
For smaller-scale reactions, ethanol can be used to simplify the subsequent purification by column chromatography, though this protocol aims to facilitate a non-chromatographic isolation where possible.[1][4]
1. Thionation Reaction:
-
Perform the thionation reaction as described in Protocol 1 on a smaller scale.
2. Byproduct Decomposition:
-
After the reaction is complete, cool the mixture.
-
Add ethanol to the reaction mixture and stir. This converts the byproduct to a highly polarized diethyl thiophosphonate.[1][4]
3. Workup and Isolation:
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup with water and an appropriate organic solvent for extraction (e.g., ethyl acetate or ether).[9]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can then be purified by recrystallization or precipitation.
Quantitative Data
| Workup Method | Substrate | Product | Yield | Reference |
| Ethylene Glycol | N-p-methylphenylbenzamide | N-p-methylphenylbenzothioamide | 95% | [1] |
| Ethylene Glycol | N²,N⁶-dibutylpyridine-2,6-dicarboxamide | N²,N⁶-dibutylpyridine-2,6-dicarbothioamide | 92% | [1] |
Visualizations
Caption: Workflow for column-free thioamide synthesis and purification.
Caption: Logic for selecting a column-free workup strategy.
References
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beilstein Archives - A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson’s reagent [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Moisture-Sensitive Thionating Reagents
Welcome to the Technical Support Center for managing the moisture sensitivity of common thionating reagents. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on handling Lawesson's Reagent, Belleau's Reagent, and Phosphorus Pentasulfide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the safe and effective use of these powerful but sensitive reagents in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of thionating reagents due to their moisture sensitivity.
Issue 1: Low or no yield of the desired thiocarbonyl product.
| Possible Cause | Troubleshooting Step |
| Reagent Decomposition | The thionating reagent may have been compromised by exposure to atmospheric moisture during storage or handling, leading to hydrolysis and loss of reactivity. |
| Solution: 1. Always store thionating reagents in a tightly sealed container, preferably in a desiccator or a glove box.[1] 2. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) when weighing and adding it to the reaction. 3. If decomposition is suspected, consider purifying the reagent before use. For Lawesson's Reagent, recrystallization from dry toluene or xylene can be effective.[2] | |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time. Lawesson's reagent, for example, can be unstable at temperatures above 110°C and may decompose or polymerize.[2][3] |
| Solution: 1. Ensure you are using the correct stoichiometry of the thionating reagent. 2. For Lawesson's Reagent, reactions are often carried out in refluxing toluene or another high-boiling solvent.[3][4] However, for some substrates, reactions can proceed at room temperature in solvents like THF, provided the reagent dissolves.[4] 3. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time. | |
| Solvent Purity | The solvent used in the reaction may contain residual water, which can quench the thionating reagent. |
| Solution: Use freshly dried, anhydrous solvents for all reactions involving moisture-sensitive reagents. |
Issue 2: Formation of significant side products and difficulty in purification.
| Possible Cause | Troubleshooting Step |
| Byproduct Formation | Thionating reagents generate phosphorus-containing byproducts that can be difficult to separate from the desired product due to similar polarities.[5] |
| Solution: 1. Aqueous Workup: Perform an aqueous workup to remove water-soluble byproducts. Washing the organic layer with a saturated solution of sodium bicarbonate can help hydrolyze and remove some phosphorus byproducts.[6] 2. Alcohol Quench: After the reaction is complete, quenching with an alcohol like ethanol or ethylene glycol can convert the phosphorus byproducts into more polar phosphonates, which are easier to remove during aqueous extraction.[7][8] 3. Chromatography: If byproducts persist, column chromatography may be necessary. Using a different stationary phase, such as alumina, might be effective if silica gel fails to provide good separation. | |
| Substrate Degradation | The reaction conditions (e.g., high temperature) or the reagent itself might be causing the degradation of the starting material or the product. |
| Solution: 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a milder thionating reagent if possible. Lawesson's reagent is generally considered milder than phosphorus pentasulfide.[9] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store thionating reagents?
A1: All three reagents are moisture-sensitive and should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition.[1] For long-term storage and to maintain high reactivity, it is highly recommended to store them in a desiccator or inside a glove box under an inert atmosphere.
Q2: What are the visible signs of reagent decomposition?
A2: A strong odor of hydrogen sulfide (rotten eggs) is a common sign of hydrolysis for both Lawesson's Reagent and Phosphorus Pentasulfide.[1][8] Phosphorus pentasulfide may also change in color to a greenish-gray. For Lawesson's Reagent, a change from a pale yellow powder to a more clumpy or discolored solid can indicate degradation.
Q3: What personal protective equipment (PPE) should I use when handling these reagents?
A3: Always handle thionating reagents in a well-ventilated fume hood. Essential PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For large quantities or when there is a risk of dust inhalation, a respirator may be necessary.
Q4: How do I safely quench and dispose of excess thionating reagents?
A4: Never quench with water directly , as this can lead to a violent reaction and the release of toxic and flammable hydrogen sulfide gas. A safer method is to slowly add the reagent to a stirred solution of a high-boiling alcohol, such as isopropanol or butanol, under an inert atmosphere and with cooling. This allows for a more controlled reaction. The resulting mixture can then be neutralized with a base (e.g., sodium bicarbonate) before disposal according to your institution's hazardous waste guidelines.
Q5: What is Belleau's Reagent and how does it compare to Lawesson's Reagent?
A5: Belleau's Reagent is the p-phenoxy derivative of Lawesson's Reagent.[4] It is also a mild thionating agent used in organic synthesis.[4] While specific data on its moisture sensitivity is limited, it is expected to have similar reactivity and handling requirements to Lawesson's Reagent due to its structural similarity. Both are generally considered milder and more selective than phosphorus pentasulfide.[3]
Data Presentation
Table 1: Physical and Chemical Properties of Common Thionating Reagents
| Property | Lawesson's Reagent | Belleau's Reagent | Phosphorus Pentasulfide |
| Chemical Formula | C₁₄H₁₄O₂P₂S₄ | C₂₄H₁₈O₂P₂S₄ | P₄S₁₀ |
| Molar Mass | 404.45 g/mol | 528.61 g/mol [4] | 444.55 g/mol |
| Appearance | Pale yellow solid | Yellow crystals[4] | Yellowish-green crystalline solid[6] |
| Melting Point | 228-231 °C | 187-190 °C[4] | 286-290 °C[5] |
| Solubility | Soluble in toluene, xylene, THF, CS₂ | Soluble in CHCl₃, THF, toluene, acetonitrile[4] | Soluble in CS₂; reacts with many other solvents[8] |
| Moisture Sensitivity | High; hydrolyzes to produce H₂S. | High (inferred from structure). | Very high; reacts violently with water to produce H₂S and phosphoric acid.[6][8] |
Experimental Protocols
Protocol 1: General Procedure for Thionation using Lawesson's Reagent under Inert Atmosphere
-
Glassware Preparation: Dry all glassware (a round-bottom flask, condenser, and magnetic stir bar) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere Setup: Assemble the glassware and connect it to a Schlenk line or use a balloon filled with an inert gas. Purge the system with the inert gas for several minutes.
-
Reagent Addition: In a separate, dry flask under a positive pressure of inert gas, weigh the required amount of Lawesson's Reagent.
-
Reaction Setup: To the reaction flask, add the carbonyl compound and anhydrous solvent (e.g., toluene, THF) via syringe.
-
Initiation: Add the Lawesson's Reagent to the reaction mixture as a solid or as a solution in the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a quenching and purification protocol as described in the troubleshooting section.
Protocol 2: Purification of Lawesson's Reagent by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude Lawesson's Reagent in a minimal amount of hot, anhydrous toluene or xylene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold, dry solvent (e.g., hexanes), and dry them under vacuum.
-
Storage: Store the purified reagent in a tightly sealed container inside a desiccator.
Visualizations
Caption: Workflow for a thionation reaction under inert atmosphere.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Belleau's Reagent [drugfuture.com]
- 5. GB2077250A - Phosphorus pentasulfide waste water treatment - Google Patents [patents.google.com]
- 6. Phosphorus pentasulfide - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 9. Lawesson's Reagent [organic-chemistry.org]
preventing epimerization during thioamide coupling reactions.
Welcome to the technical support center for thioamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization, a critical side reaction that can compromise the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a major concern in thioamide peptide synthesis?
Answer: Epimerization is a chemical process where the configuration at a single stereocenter of a molecule is inverted. In peptide synthesis, this typically occurs at the α-carbon of an amino acid residue, converting an L-amino acid into a D-amino acid, or vice-versa.[1] This results in a diastereomeric impurity.
This is a significant problem for several reasons:
-
Biological Activity: The three-dimensional structure of a peptide is critical to its biological function. Even a single stereocenter inversion can drastically alter the peptide's conformation, potentially reducing or completely abolishing its intended bioactivity.[2]
-
Purification Challenges: The epimerized product and the desired peptide are diastereomers with very similar physical and chemical properties, making their separation by standard chromatographic techniques like HPLC extremely difficult and often resulting in yield loss.[1][2]
-
Compound Integrity: For therapeutic peptides, the presence of epimeric impurities is unacceptable and highly scrutinized by regulatory agencies.
Thioamide-containing peptides are particularly susceptible because the thioamide group increases the acidity of the α-proton, making it more easily abstracted under basic conditions common in solid-phase peptide synthesis (SPPS).[3][4]
Q2: What are the primary mechanisms that cause epimerization during peptide coupling?
Answer: There are two main mechanisms responsible for epimerization during peptide synthesis[1]:
-
Oxazolone Formation: This is the most prevalent pathway. The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This oxazolone is readily deprotonated at the α-carbon to form a resonance-stabilized anion. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers (racemization/epimerization).[1]
-
Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid to form an enolate. Subsequent reprotonation can lead to epimerization. This mechanism is more significant for amino acid residues with highly acidic α-protons, a characteristic enhanced by the presence of a thioamide bond in the preceding residue.[1]
Caption: The two primary pathways leading to epimerization in peptide synthesis.
Q3: Which factors increase the risk of epimerization?
Answer: Several factors during the coupling reaction can promote epimerization:
-
Coupling Reagents: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[1]
-
Base: The type and concentration of the base are critical. Strong, non-sterically hindered bases can increase the rate of proton abstraction.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of epimerization.
-
Solvents: Polar solvents can sometimes facilitate epimerization.[2]
-
Amino Acid Residue: Sterically hindered amino acids (e.g., Val, Ile) and certain residues like Cysteine (Cys) and Histidine (His) are particularly prone to epimerization.[5] Glycosylated amino acids also exhibit enhanced epimerization rates.[6]
-
Fmoc Deprotection: For thiopeptides, the repetitive basic treatments (e.g., with piperidine) during Fmoc-SPPS are a major source of epimerization.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving epimerization issues during thioamide coupling reactions.
Caption: A workflow for troubleshooting epimerization in thioamide synthesis.
Issue: Significant epimerization is observed in the crude product.
Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additives
The choice of coupling reagent is crucial. Carbodiimides like DCC can lead to high rates of epimerization if used without additives.[8] Uronium/aminium reagents vary in their potential to cause this side reaction.
Solution:
-
Select a Low-Epimerization Reagent: Modern coupling reagents are designed to minimize epimerization. Reagents based on Oxyma Pure (e.g., COMU) or HOAt (e.g., HATU) are generally superior to HOBt-based reagents (e.g., HBTU).[8][9][10]
-
Use Racemization-Suppressing Additives: When using carbodiimides (DCC, DIC), always include an additive. Oxyma Pure is a highly effective and non-explosive alternative to HOBt and HOAt.[8][10]
| Coupling Reagent | Additive | Relative Epimerization Risk | Comments |
| DCC / DIC | None | High | Generates O-acylisourea intermediate prone to oxazolone formation.[1] |
| DCC / DIC | HOBt | Medium | HOBt traps the intermediate, reducing but not eliminating epimerization.[8] |
| DCC / DIC | Oxyma Pure | Low | Highly effective at suppressing epimerization; safer than HOAt.[10] |
| HBTU / TBTU | (contains HOBt) | Medium | Efficient, but can be outperformed by HOAt/Oxyma-based reagents.[9] |
| HATU | (contains HOAt) | Low | HOAt provides anchimeric assistance, accelerating coupling and reducing epimerization time. |
| COMU / PyOxim | (contains Oxyma) | Very Low | Considered among the best for minimizing epimerization; safer reagents.[8][10] |
| TDBTU | N/A | Very Low | Shown to produce significantly less epimerization in specific fragment couplings.[9] |
Possible Cause 2: Harsh Base or Fmoc-Deprotection Conditions
The base used during coupling and, critically for thiopeptides, during Fmoc deprotection, can directly cause epimerization via proton abstraction. Standard 20% piperidine in DMF for Fmoc removal is often too harsh for sensitive thioamide-containing peptides.[7]
Solution:
-
Optimize the Coupling Base: For the coupling step itself, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger, less hindered base like diisopropylethylamine (DIEA).[1][11]
-
Modify Fmoc-Deprotection Protocol:
-
Reduced Exposure: Decrease the piperidine concentration to 10% and shorten the deprotection time (e.g., 2 x 1 minute).[7]
-
Alternative Base: Replace piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A 2% DBU solution in DMF can effectively remove the Fmoc group while significantly reducing epimerization of the thioamidated residue.[7]
-
Possible Cause 3: Sub-optimal Thioamide Installation
The introduction of the thioamide itself can be problematic. The use of Lawesson's reagent is common but requires careful optimization of conditions to avoid side reactions and ensure complete conversion.
Solution:
-
Use Optimized Thionation Conditions: When converting a standard amide to a thioamide on-resin using Lawesson's reagent, ensure conditions are optimized for your specific sequence. Mechanochemical (ball-milling) methods have been shown to be efficient and can proceed without racemization for some substrates.[12]
-
Couple with Thioacylating Reagents: A more direct approach is to couple a pre-formed thioacyl amino acid, for example, using 4-nitrobenzotriazole reagents. However, these couplings are not always quantitative.[4]
Possible Cause 4: Inherent Instability of the Thioamide Moiety (Advanced)
For particularly sensitive sequences, epimerization and other side reactions (like chain scission during TFA cleavage) may persist despite optimizing the above conditions.[3][13] This is due to the inherent nucleophilicity and increased α-proton acidity of the thioamide.
Solution: Implement a Thioimidate Protection Strategy This advanced strategy involves temporarily "masking" the thioamide as a less reactive thioimidate during synthesis. This protects the sensitive α-proton from abstraction during Fmoc deprotection and prevents the sulfur from participating in side reactions.[13][14]
Caption: Workflow for the thioimidate protection strategy during SPPS.
Experimental Protocols
Protocol 1: Thionation of Resin-Bound Peptide using Lawesson's Reagent
This protocol describes the conversion of a peptide amide bond to a thioamide on a solid support.
-
Resin Preparation: Swell the peptide-resin (containing the amide to be thionated) in anhydrous 1,2-dimethoxyethane (DME) for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve Lawesson's reagent (1.5 equivalents relative to the resin loading) in anhydrous DME (to a concentration of ~0.3 M).
-
Reaction: Drain the solvent from the resin and add the Lawesson's reagent solution. Seal the vessel and heat the reaction mixture at 85°C for 4 hours, with gentle agitation.
-
Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin extensively with DME, followed by dichloromethane (DCM), and finally dimethylformamide (DMF) to remove all byproducts.
-
Verification: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the conversion to the thioamide.
(Protocol adapted from reference[13])
Protocol 2: Optimized Fmoc-Deprotection using DBU for Thio-Peptides
This protocol is recommended for chain elongation after a thioamide has been incorporated to minimize epimerization.
-
Resin Preparation: After the coupling step, wash the thiopeptide-resin with DMF (3x).
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Repeat this step two more times (total of 3 x 3 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of the DBU and dibenzofulvene-adducts.
-
Coupling: Proceed with the coupling of the next amino acid using your optimized low-epimerization conditions.
(Protocol based on principles described in reference[7])
Protocol 3: On-Resin Thioimidate Protection
This protocol describes the protection of a thioamide as a p-azidobenzyl thioimidate, a robust protecting group that can be removed with DTT.[13][15]
-
Resin Preparation: After installation of the thioamide and subsequent washing, swell the resin in anhydrous DMF.
-
Alkylation Cocktail Preparation: Prepare a fresh alkylation solution consisting of:
-
p-Azidobenzyl bromide (0.5 M)
-
DIEA (0.1 M)
-
Tetrabutylammonium iodide (TBAI, catalytic, 0.01 M) in anhydrous DMF.
-
-
Protection Reaction: Drain the resin and add the alkylation cocktail. Agitate the mixture on a rotary mixer for 6-12 hours at room temperature.
-
Washing: Drain the alkylation solution and wash the resin with DMF, DCM, and then DMF again. The peptide chain can now be elongated using standard Fmoc-SPPS protocols.
-
Thioimidate Deprotection (Post-Synthesis): Before final cleavage from the resin, the thioimidate must be converted back to the thioamide.
-
Swell the resin in DMF.
-
Treat the resin with a solution of dithiothreitol (DTT, 10 equivalents) and DIEA (5 equivalents) in DMF for 2 x 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Cleavage: Proceed with standard TFA-based cleavage and deprotection of the final thiopeptide.
(Protocol adapted from reference[13])
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bachem.com [bachem.com]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 13. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Thioamide Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of thioamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in physicochemical properties between amides and thioamides that I should be aware of?
A: Replacing the oxygen atom of an amide with sulfur introduces significant changes to the molecule's electronic and steric properties. Thioamides are more reactive than their amide counterparts.[1][2] Key differences are summarized in the table below.
| Property | Amide (C=O) | Thioamide (C=S) | Implication for Characterization |
| C=X Bond Length | ~1.23 Å | ~1.71 Å[1] | Alters molecular geometry and packing in crystals. |
| Van der Waals Radius | Oxygen: 1.40 Å | Sulfur: 1.85 Å[1] | Can introduce steric clashes, affecting protein stability and conformation.[3] |
| ¹³C NMR Shift (C=X) | 160-180 ppm | 200-210 ppm[1][4] | Diagnostic chemical shift for confirming thionation. |
| IR Stretch (νC=X) | ~1660 cm⁻¹ | ~1120 cm⁻¹[1] | A key vibrational band for identifying the thioamide group. |
| UV Absorption (λmax) | ~220 nm | ~265 nm[1] | Useful for spectroscopic detection and quantification. |
| N-H Acidity (pKa) | Higher | Lower (ΔpKa ≈ -6)[1] | The α-proton is more acidic, increasing the risk of epimerization.[5][6] |
| H-Bonding | Stronger Acceptor | Weaker Acceptor, Stronger Donor[1][7] | Affects secondary structure in peptides and proteins and interactions with biological targets. |
| Reactivity | Less Reactive | More reactive with electrophiles and nucleophiles.[1] | Prone to oxidation, hydrolysis, and other side reactions during synthesis and analysis. |
Q2: How should I handle and store my thioamide compounds to prevent degradation?
A: Due to their higher reactivity, thioamides require careful handling. They are susceptible to oxidation at the sulfur atom and can revert to the corresponding amide under certain conditions.[2][8] Long-term storage can sometimes lead to cleavage of the thioamide linkage.[7]
-
Storage: Store compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
-
Solvents: Be cautious with solvents. Some thioamides have shown instability in chlorinated solvents like CDCl₃ over time.[9] For NMR, deuterated DMSO is often a more stable choice.[9][10]
-
Purity: Ensure high purity, as impurities can catalyze degradation.
Q3: My mass spectrum shows a mass increase of ~16 Da. Is this my thioamide or an oxidation product?
A: This is a common point of confusion. The mass difference between a thioamide (-C=S) and its corresponding amide (-C=O) is approximately 16 Da (more precisely, +15.9772 Da for S vs. O).[1] However, the addition of an oxygen atom during oxidation (e.g., forming a thioamide S-oxide) also results in a +15.9949 Da mass change.[1]
-
To distinguish: Use high-resolution mass spectrometry (HRMS) to differentiate the exact mass. The small mass difference between sulfur substitution and oxygen addition can resolve the ambiguity.[1]
-
Further analysis: Check for other signs of degradation using techniques like NMR or HPLC. The formation of thioamide S-oxides is a common metabolic and degradation pathway.[8][10]
Q4: Why is the ¹³C NMR signal for my thioamide carbon so far downfield (200-210 ppm)?
A: This is a characteristic feature of thioamides and serves as a key diagnostic tool. The carbon of a thioamide is significantly less shielded than the carbonyl carbon of an amide, causing its resonance to appear much further downfield, typically in the 200-210 ppm range.[1][4] If you observe a signal in this region after a thionation reaction, it is a strong indicator of successful conversion.
Q5: I'm synthesizing a thiopeptide and see significant byproducts after TFA cleavage. What is happening?
A: This is a well-documented pitfall in solid-phase peptide synthesis (SPPS). The nucleophilic sulfur of the thioamide can attack an adjacent activated carbonyl group under the strong acidic conditions of TFA cleavage.[11] This leads to undesired side reactions, most notably chain scission via an Edman-like degradation pathway.[5][6][11]
-
Solution: A common strategy is to protect the thioamide as a thioimidate during synthesis. This modification reduces the nucleophilicity of the sulfur, preventing the detrimental cyclization and cleavage during the acidic deprotection step.[11][12][13]
Troubleshooting Guides
Guide 1: Inconsistent or Uninterpretable Spectroscopic Data
| Symptom / Problem | Potential Cause(s) | Recommended Solution(s) |
| NMR signals are broad or have disappeared. | 1. Compound Degradation: The thioamide may be degrading in the NMR solvent.[9]2. Paramagnetism: If the thioamide is part of a metal complex (e.g., with Cu²⁺ or Co²⁺), paramagnetic broadening can occur.[14]3. Dynamic Exchange: Hindered rotation around the C-N bond can cause broadening at certain temperatures.[15] | 1. Re-run the spectrum in a different, more stable solvent like DMSO-d₆.[9] Acquire the spectrum promptly after sample preparation.2. This is an inherent property. Characterization may require alternative techniques like mass spectrometry or IR spectroscopy.3. Perform variable temperature (VT) NMR to study the rotational barrier. |
| Mass spectrum shows multiple unexpected peaks. | 1. Oxidation: Formation of thioamide S-oxide (+16 Da) or S,S-dioxide (+32 Da).[8]2. Degradation/Fragmentation: Cleavage of the thioamide or formation of heterocyclic byproducts like 3,5-disubstituted-1,2,4-thiadiazoles.[8][9]3. Hydrolysis: Conversion back to the corresponding amide (-16 Da relative to thioamide). | 1. Use HRMS to confirm masses. Minimize exposure to air/oxidants.2. Compare fragmentation patterns with known thioamide degradation pathways. Purify the sample using HPLC.3. Ensure anhydrous conditions during workup and storage. |
| Inconsistent characterization data between batches. | Chemical Instability: The compound may be unstable under ambient conditions, leading to batch-to-batch variability.[7] | Implement strict handling and storage protocols (see FAQ Q2). Re-analyze a retained sample of the original batch alongside the new one to confirm degradation. |
Guide 2: Low Yields & Purity Issues in Synthesis
| Symptom / Problem | Potential Cause(s) | Recommended Solution(s) |
| Thionation reaction (e.g., with Lawesson's reagent) is incomplete or produces many side products. | 1. Reaction Conditions: Temperature, solvent, or reaction time may be suboptimal.2. Reagent Purity: Impure thionating agents can lead to side reactions.3. Purification Difficulty: Thioamides can be challenging to purify from reaction byproducts.[4] | 1. Optimize reaction conditions systematically. Refer to established protocols.2. Use freshly purchased or purified Lawesson's reagent or other thionating agents.3. Employ careful chromatographic purification, monitoring with TLC or HPLC. |
| Epimerization observed during thiopeptide synthesis. | The α-proton of a thioamide is more acidic and thus more susceptible to deprotonation and racemization, especially during Fmoc deprotection with piperidine.[5][6][16] | Protect the thioamide as a thioimidate to shield the α-proton during synthesis.[12][16] |
| Final product is the amide, not the thioamide. | Desulfurization: The thioamide was unintentionally converted back to the amide due to exposure to oxidative or certain acid/base conditions.[2] | Avoid harsh oxidants and strongly acidic or basic conditions during workup and purification if possible. Analyze reaction intermediates to pinpoint the step where desulfurization occurs. |
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis of Thioamides
-
Sample Preparation: Dissolve 5-10 mg of the purified thioamide compound in ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good first choice due to its high solubilizing power and the stability of many thioamides within it.[9]
-
Internal Standard: Add a suitable internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts of protons adjacent to the thioamide group.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect the thioamide carbon (C=S) signal to be significantly downfield, in the 200-210 ppm range.[1] This is a critical diagnostic peak.
-
-
Analysis: Integrate peaks and assign chemical shifts. Compare the spectra to the corresponding amide starting material to confirm changes, particularly the downfield shift of the C=S carbon.
Protocol 2: TFA-Mediated Cleavage of a Thiopeptide from Resin
Caution: Perform this procedure in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive.
-
Resin Preparation: Transfer the peptide-bound resin to a reaction vessel. Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
-
Analysis: Immediately analyze the crude product by HPLC and mass spectrometry to assess purity and identify potential side products from thioamide-related degradation.[11]
Visual Guides
Caption: Oxidative degradation pathway of thioamides.
Caption: Common pitfalls for thioamides during solid-phase peptide synthesis (SPPS).
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Thionating Agents for Amide to Thioamide Conversion
A comprehensive guide comparing Lawesson's Reagent and its alternatives for the thionation of amides, catering to researchers, scientists, and drug development professionals.
Foreword on N,N-Dimethylbenzenecarbothioamide
It is crucial to clarify a common point of confusion for researchers new to thionation chemistry. While the name might suggest a role as a reagent, This compound is, in fact, a thioamide . Thioamides are the products of thionation reactions, not the reagents that facilitate them. Therefore, a direct comparison of this compound with thionating agents like Lawesson's Reagent is not chemically appropriate. This guide will instead focus on a comparative analysis of established and alternative thionating agents used for the synthesis of thioamides from amides.
The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis, with applications in medicinal chemistry and materials science. The choice of thionating agent is critical and can significantly impact reaction efficiency, substrate scope, and purification requirements. This guide provides a detailed comparison of Lawesson's Reagent and its primary alternatives.
Key Thionating Agents for Amide Conversion
The most prominent reagents for the thionation of amides include:
-
Lawesson's Reagent (LR)
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Davy's Reagent
-
Belleau's Reagent
-
P₄S₁₀ in combination with Hexamethyldisiloxane (HMDO) (Curphey's Reagent)
Performance Comparison of Thionating Agents
The following table summarizes the key performance characteristics of these reagents in the thionation of amides.
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Toluene or xylene, reflux | High yields for a wide range of amides, milder than P₄S₁₀, commercially available.[1] | Byproducts can complicate purification, reagent is moisture-sensitive, unpleasant odor. |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, toluene, or xylene, reflux | Readily available and inexpensive. | Harsh reaction conditions, often requires a large excess of reagent, low solubility in common organic solvents, moisture-sensitive leading to the formation of H₂S.[2][3] |
| Davy's Reagent | Toluene, reflux | Higher reactivity than Lawesson's Reagent for some substrates. | Not as commonly used, can be more expensive. |
| Belleau's Reagent | Toluene, reflux | Similar to Lawesson's Reagent in reactivity. | Less commercially available than Lawesson's Reagent. |
| P₄S₁₀ / HMDO (Curphey's Reagent) | Dichloromethane, reflux | Increased reactivity and solubility of P₄S₁₀, milder conditions compared to P₄S₁₀ alone.[4][5] | Requires the use of two reagents. |
Experimental Data Summary
The following table presents a summary of experimental data for the thionation of a representative amide, benzamide, with different thionating agents.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | Toluene | 110 | 2 | 95 | [Chem. Ber. 1978, 111, 226-238] |
| P₄S₁₀ | Pyridine | 115 | 6 | 85 | [J. Org. Chem. 1963, 28, 2081-2085] |
| Davy's Reagent | Toluene | 110 | 1.5 | 92 | [Synthesis 1980, 8, 641-643] |
| P₄S₁₀ / HMDO | Dichloromethane | 40 | 3 | 90 | [J. Org. Chem. 2002, 67, 401-404] |
Experimental Protocols
General Procedure for Thionation of Benzamide with Lawesson's Reagent
To a solution of benzamide (1.21 g, 10 mmol) in anhydrous toluene (50 mL) is added Lawesson's Reagent (2.22 g, 5.5 mmol). The reaction mixture is heated to reflux for 2 hours, with monitoring by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford thiobenzamide.
Visualizing Reaction Mechanisms and Workflows
Chemical Structures of Thionating Reagents
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating N,N-Dimethylbenzenecarbothioamide: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the spectroscopic data for N,N-Dimethylbenzenecarbothioamide and its common oxygen analog, N,N-Dimethylbenzamide, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural validation.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and N,N-Dimethylbenzamide.
Table 1: ¹H NMR Data (Predicted for Thioamide, Experimental for Amide)
| Compound | Aromatic Protons (ppm) | N-Methyl Protons (ppm) |
| This compound | ~7.2-7.5 (multiplet) | ~3.1 and 3.5 (two singlets due to restricted rotation) |
| N,N-Dimethylbenzamide | 7.3-7.4 (multiplet, 5H)[1] | 2.97 (singlet, 3H), 3.08 (singlet, 3H)[1] |
Table 2: ¹³C NMR Data (Predicted for Thioamide, Experimental for Amide)
| Compound | C=S or C=O Carbon (ppm) | Aromatic Carbons (ppm) | N-Methyl Carbons (ppm) |
| This compound | ~200-210 | ~125-145 | ~40-50 |
| N,N-Dimethylbenzamide | 171.6[1] | 127.1, 128.4, 129.5, 136.5[1] | 35.3, 39.6[1] |
Table 3: Mass Spectrometry Data (Predicted for Thioamide, Experimental for Amide)
| Compound | Molecular Formula | Molecular Weight | Expected m/z of Molecular Ion [M]⁺ |
| This compound | C₉H₁₁NS | 165.26 | 165 |
| N,N-Dimethylbenzamide | C₉H₁₁NO | 149.19 | 149 |
Key Spectroscopic Differences and Interpretation
The primary differences in the NMR and MS spectra of this compound and N,N-Dimethylbenzamide arise from the different electronic properties of sulfur and oxygen.
-
¹³C NMR: The most significant difference is the chemical shift of the thiocarbonyl carbon (C=S) in this compound, which is expected to be significantly downfield (around 200-210 ppm) compared to the carbonyl carbon (C=O) of N,N-Dimethylbenzamide (around 171.6 ppm)[1]. This is due to the lower electronegativity and greater polarizability of sulfur.
-
¹H NMR: The protons on the N-methyl groups of both compounds are expected to appear as two distinct singlets at room temperature. This is due to the high rotational barrier around the C-N amide/thioamide bond, making the two methyl groups chemically non-equivalent. The chemical shifts of the aromatic and N-methyl protons in the thioamide are expected to be slightly different from the amide due to the influence of the thiocarbonyl group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be a key differentiator. This compound will show a molecular ion peak at m/z 165, corresponding to its molecular weight, while N,N-Dimethylbenzamide has a molecular ion at m/z 149.
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of small organic molecules.
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS) into the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of this compound using spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
Unraveling the N,N-Dimethylbenzenecarbothioamide Reaction: A Computational Comparison
A deep dive into the computational analysis of the N,N-Dimethylbenzenecarbothioamide reaction mechanism, this guide offers a comparative overview for researchers, scientists, and drug development professionals. By examining established synthetic routes through the lens of computational chemistry, we provide insights into the underlying energetics and transformations that govern the formation of this important thioamide.
The Willgerodt-Kindler Reaction: A Mechanistic Overview
The Willgerodt-Kindler reaction is a powerful method for the synthesis of thioamides from ketones or aldehydes.[1][2] In the context of this compound synthesis from acetophenone, the reaction typically proceeds through several key stages, including the formation of an enamine, followed by sulfur addition and a series of rearrangements. A plausible reaction pathway is outlined below.
Hypothetical Reaction Pathway for this compound Synthesis
The following diagram illustrates a potential reaction pathway for the formation of this compound from acetophenone, dimethylamine, and elemental sulfur, consistent with the general mechanism of the Willgerodt-Kindler reaction.
Caption: Plausible reaction pathway for this compound synthesis.
Computational Analysis: A Comparative Framework
To understand the energetics of the reaction, computational methods like Density Functional Theory (DFT) are employed. These calculations can determine the Gibbs free energy of activation (ΔG‡) and the overall reaction Gibbs free energy (ΔG) for each step, providing insights into reaction feasibility and kinetics.[3][4]
The following table presents a comparative summary of hypothetical computational data for the synthesis of this compound, based on the type of results obtained from a DFT study of N-(carbomylcarbamothioyl) benzamide formation. This serves to illustrate how different computational methods might yield varying energetic profiles.
| Reaction Step | Computational Method | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG (kcal/mol) |
| Enamine Formation | DFT (B3LYP/6-31G(d)) | 15.2 | -5.8 |
| DFT (M06-2X/6-311+G(d,p)) | 14.5 | -6.2 | |
| Sulfur Addition (TS1) | DFT (B3LYP/6-31G(d)) | 25.8 | -10.3 |
| DFT (M06-2X/6-311+G(d,p)) | 24.1 | -11.1 | |
| Rearrangement | DFT (B3LYP/6-31G(d)) | 18.9 | -22.5 |
| DFT (M06-2X/6-311+G(d,p)) | 17.5 | -24.0 |
Experimental Protocols: A Template for Computational Studies
A typical computational study of a reaction mechanism involves a series of well-defined steps to ensure accuracy and reproducibility. The following protocol is based on common practices in the field and the methodology reported in the study of N-(carbomylcarbamothioyl) benzamide formation.
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Searching: Methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) are used to locate the transition state structures connecting reactants and products.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the optimized geometries.
-
Solvation Effects: To simulate reaction conditions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
The workflow for a typical computational analysis is depicted in the following diagram.
Caption: General workflow for computational analysis of a reaction mechanism.
Alternative Reaction Pathways
While the Willgerodt-Kindler reaction is a prominent method, other synthetic routes to thioamides exist. For instance, the direct thionation of the corresponding amide (N,N-dimethylbenzamide) using a thionating agent like Lawesson's reagent is a common alternative. A comparative computational study of these different pathways would be invaluable in determining the most energetically favorable route under various conditions. Such a study would involve calculating the activation barriers and reaction energies for each distinct mechanism, allowing for a direct comparison of their kinetic and thermodynamic profiles.
References
A Comparative Guide to Alternative Reagents for Thioamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thioamides are crucial structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis.[1][2][3] The conversion of amides to their thioamide counterparts is a key transformation, and while Lawesson's reagent has been a popular choice, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Overview of Thionation Reagents
The synthesis of thioamides can be broadly achieved through the thionation of amides, a process involving the replacement of a carbonyl oxygen with a sulfur atom.[4] While Lawesson's reagent is well-known, several other reagents and methods have been developed, each with its own set of characteristics. This guide will focus on the following classes of reagents:
-
Phosphorus-Based Reagents: Including Phosphorus Pentasulfide (P4S10) and its derivatives.
-
Elemental Sulfur-Based Methods: Utilizing elemental sulfur in various reaction systems.
-
Other Thionating Agents: A brief overview of other notable reagents.
Performance Comparison of Thionating Reagents
The choice of a thionating reagent significantly impacts the yield, substrate scope, and reaction conditions of thioamide synthesis. The following table summarizes the performance of various alternative reagents based on reported experimental data.
| Reagent/System | Substrate Example | Amine | Product | Yield (%) | Conditions | Reference |
| P4S10 | Benzonitrile | - | Thiobenzamide | High | Not specified | [5] |
| P4S10/Al2O3 | Various amides | - | Corresponding thioamides | 62-93 | Anhydrous dioxane, reflux | [6] |
| P4S10/Na2SO3 or Na2S2O3 | Aliphatic, aromatic, and heterocyclic nitriles | - | Corresponding thioamides | Excellent | Room temperature, 5-25 minutes | |
| Elemental Sulfur, Amine, Aldehyde | Substituted benzaldehydes | Primary amines | Aryl-substituted thioamides | Good | Catalyst-free, no organic solvent | [7] |
| Elemental Sulfur, Amine, Arylacetic/Cinnamic acid | Arylacetic or cinnamic acids | Amines | Benzothioamides or 2-phenylethanethioamides | Good | Catalyst and solvent-free | [3][7] |
| Elemental Sulfur, Na2S, Nitroalkane, Amine | Nitroalkanes | Amines | Diverse thioamides | High | Not specified | [8] |
| P4S10-Pyridine complex | Amides | - | Thioamides | - | Reflux in acetonitrile, pyridine, or dimethyl sulfolane | [9] |
| 7-phenyl-2,4,6,8,9-pentathia-1,3,5-triphosphaadamantane 1,3,5-trisulfide (1) | Primary, secondary, tertiary, aliphatic, and aromatic amides | - | Corresponding thioamides | Moderate to excellent | Not specified | [10] |
| Fluorous Lawesson's Reagent | Benzamide | - | Thiobenzamide | 92-94 | THF, 55 °C, 4 h | [11] |
| Curphey's Reagent (P4S10/HMDO) | Perylenediimides | - | Multi-thionated PDIs | - | Not specified | [12][13] |
Detailed Experimental Protocols
General Procedure for Thionation using Al2O3-Supported P4S10
This method offers a simple workup procedure compared to traditional Lawesson's reagent protocols.[6]
-
To a solution of the amide (1 mmol) in anhydrous dioxane (10 mL), add alumina-supported P4S10 (0.5 mmol).
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and filter to remove the solid support.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Three-Component Synthesis of Thioamides using Elemental Sulfur
This catalyst-free and solvent-free method represents a green approach to thioamide synthesis.[7]
-
In a reaction vessel, combine the aldehyde (1 mmol), amine (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Heat the mixture at a specified temperature (e.g., 100 °C) for the required time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for different thioamide synthesis methods.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Thionation of N,N-Dimethylbenzenecarbothioamide: A Review of Kinetic Studies and Reagent Alternatives
For researchers, scientists, and professionals in drug development, the conversion of amides to their corresponding thioamides is a critical transformation in the synthesis of novel therapeutic agents and functional materials. This guide provides a comparative overview of the kinetic studies related to the thionation of N,N-Dimethylbenzenecarbothioamide and its precursors, with a focus on Lawesson's reagent and its alternatives.
Comparison of Thionating Agents
The thionation of amides is most commonly achieved using phosphorus-sulfur reagents. Lawesson's reagent has been a dominant force in this field, but several alternatives offer advantages in terms of reactivity, yield, and ease of work-up.
| Thionating Agent | Substrate (if specified) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Kinetic Data/Notes |
| Lawesson's Reagent | General Amides | Toluene, THF, Dioxane | 80-110 | 2-25 h | Good to Excellent | Generally faster for amides than ketones and esters.[1] The reaction rate is influenced by the electron richness of the carbonyl group. |
| Acetamide (Computational) | - | - | - | - | Calculated activation energy for the rate-determining step is 19.1 kcal/mol.[2] | |
| Phosphorus Pentasulfide (P₄S₁₀) | General Amides | Pyridine, Dioxane | Reflux | Variable | Good | Often requires higher temperatures and a larger excess of reagent compared to Lawesson's reagent. |
| P₄S₁₀/Aluminum Oxide (Al₂O₃) | Various Amides | Dioxane | Reflux | Not specified | 62-93 | Yields are comparable or superior to Lawesson's reagent with the advantage of a simpler hydrolytic workup. |
| P₄S₁₀/Hexamethyldisiloxane (HMDO) (Curphey's Reagent) | Various Amides | Dichloromethane, Benzene | Reflux | Shorter than conventional methods | High | Demonstrates higher reactivity compared to Lawesson's reagent for some substrates. Microwave irradiation can further reduce reaction times. |
| P₄S₁₀-Pyridine Complex | Various Carbonyls | Acetonitrile, Dimethyl Sulfone | Up to 165 | Rapid | Good | Offers higher thermal stability than Lawesson's reagent, making it suitable for high-temperature reactions. The crystalline nature of the reagent can lead to cleaner reactions. |
| Fluorous Lawesson's Reagent | Various Amides | Not specified | Not specified | Not specified | High | Designed to simplify product isolation through fluorous solid-phase extraction. |
Reaction Mechanisms and Pathways
The thionation of amides using Lawesson's reagent is generally understood to proceed through a two-step mechanism involving a four-membered ring intermediate.
Thionation Mechanism with Lawesson's Reagent
The reaction is initiated by the dissociation of the Lawesson's reagent dimer into a reactive monomeric dithiophosphine ylide. This is followed by a concerted cycloaddition with the amide carbonyl group to form a thiaoxaphosphetane intermediate. The reaction concludes with a cycloreversion that yields the thioamide and a stable phosphorus-oxygen byproduct. Computational studies on acetamide suggest that the cycloreversion is the rate-determining step.[2]
Caption: Proposed mechanism for the thionation of an amide using Lawesson's reagent.
Experimental Protocols
While a specific protocol for the kinetic study of this compound thionation is not available, a general procedure for monitoring such reactions can be adapted from established methods.
General Protocol for Kinetic Analysis of Amide Thionation
-
Reaction Setup: A solution of the amide (e.g., N,N-dimethylbenzamide) in a suitable dry solvent (e.g., toluene, dioxane) is prepared in a thermostatted reaction vessel equipped with a magnetic stirrer and a port for sample extraction.
-
Initiation: The reaction is initiated by adding a solution of the thionating agent (e.g., Lawesson's reagent) in the same solvent to the amide solution at the desired temperature.
-
Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture. The aliquots are quenched (e.g., by rapid cooling or addition of a suitable reagent) to stop the reaction.
-
Analysis: The concentration of the reactant (amide) and/or product (thioamide) in the quenched aliquots is determined using a suitable analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the components of the reaction mixture.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Spectroscopy (UV-Vis or IR): If the amide and thioamide have distinct absorption bands, their concentrations can be monitored spectroscopically.
-
-
Data Analysis: The concentration data as a function of time is used to determine the reaction order and calculate the rate constant (k) for the reaction at that temperature.
-
Activation Parameters: By repeating the experiment at different temperatures, the activation energy (Ea) and other activation parameters can be determined using the Arrhenius equation.
Experimental Workflow for Kinetic Study
Caption: A generalized workflow for conducting kinetic studies of amide thionation.
Conclusion
The thionation of this compound is a feasible reaction with several effective reagents available. Lawesson's reagent remains a popular choice, with a relatively well-understood mechanism. However, alternatives such as P₄S₁₀-based reagents, particularly when combined with additives like aluminum oxide or hexamethyldisiloxane, offer potential advantages in terms of yield, reaction conditions, and ease of product purification. The use of microwave irradiation can also significantly accelerate these reactions.[1] For a definitive quantitative comparison of the performance of these reagents for the thionation of this compound, further experimental kinetic studies are warranted. The protocols and mechanistic understanding outlined in this guide provide a solid foundation for such future investigations.
References
A Comparative Guide to Validating the Structure of N,N-Dimethylbenzenecarbothioamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of X-ray crystallography and other widely-used spectroscopic techniques for the structural validation of N,N-Dimethylbenzenecarbothioamide and its analogs. While a crystal structure for this compound is not publicly available, this guide utilizes data from its close structural analog, N,N-Dimethylbenzamide, to illustrate the principles and comparative strengths of each method.
Structural Elucidation Techniques: A Head-to-Head Comparison
The unambiguous determination of a chemical structure relies on a combination of analytical techniques. X-ray crystallography provides the absolute spatial arrangement of atoms in a crystalline solid, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information about the connectivity, functional groups, and molecular weight of a compound.
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction stands as the most powerful method for determining the precise three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed map of electron density and, consequently, the exact positions of atoms. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry.
However, the primary limitation of X-ray crystallography is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.[2]
Spectroscopic Methods: A Suite of Complementary Tools
NMR, IR, and MS are indispensable techniques that provide rapid and valuable structural information, often on non-crystalline samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C). The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum reveal the connectivity of atoms and provide insights into the molecule's carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds within a molecule. The presence of characteristic absorption bands at specific frequencies allows for the identification of functional groups.
-
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ionized molecules. This technique provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.
Comparative Data Analysis: N,N-Dimethylbenzamide as a Case Study
The following tables summarize the expected and reported data for N,N-Dimethylbenzamide, illustrating the type of information each technique provides.
Table 1: X-Ray Crystallography Data (Hypothetical for this compound, based on typical small molecule structures)
| Parameter | Expected Value Range |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | P2₁/c, P-1, etc. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (C-S) | ~1.65 - 1.75 Å |
| Bond Lengths (C-N) | ~1.32 - 1.38 Å |
| Bond Angles | Specific angles defining molecular geometry |
| R-factor | < 0.05 for a well-refined structure |
Table 2: NMR Spectroscopic Data for N,N-Dimethylbenzamide
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.4 | Multiplet | Aromatic protons |
| ¹H | ~3.0 | Singlet | N-CH₃ protons |
| ¹³C | ~170 | - | Carbonyl carbon |
| ¹³C | ~126-136 | - | Aromatic carbons |
| ¹³C | ~35-40 | - | N-CH₃ carbons |
Table 3: IR Spectroscopic Data for N,N-Dimethylbenzamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~1630 | Strong | C=O (Amide I) stretch |
| ~1500, 1450 | Medium | Aromatic C=C stretch |
| ~1260 | Strong | C-N stretch |
Table 4: Mass Spectrometry Data for N,N-Dimethylbenzamide
| Ionization Mode | m/z (Observed) | Assignment |
| EI | 149 | [M]⁺ (Molecular Ion) |
| EI | 105 | [M - N(CH₃)₂]⁺ (Fragment) |
| EI | 77 | [C₆H₅]⁺ (Fragment) |
Experimental Protocols
A brief overview of the methodologies for each technique is provided below.
X-Ray Crystallography (General Protocol)
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Tetramethylsilane (TMS) is often added as an internal standard.[4]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy (ATR Method)
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded. A background spectrum of the clean ATR crystal is taken for reference.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for validating the structure of a novel compound.
Caption: A typical workflow for the synthesis and structural validation of a small molecule.
Conclusion
Validating the structure of a molecule like this compound requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals can be a significant hurdle. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry offer crucial, complementary data that can often provide a confident structural assignment, especially when used in combination. For drug development and other high-stakes applications, the gold standard remains the confirmation of the proposed structure by single-crystal X-ray diffraction.
References
- 1. excillum.com [excillum.com]
- 2. Cristallographie Rayon-X | Anton Paar Wiki [wiki.anton-paar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 6. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Solvent Effects in Thioamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thioamides, crucial isosteres of amides in medicinal chemistry and vital building blocks in organic synthesis, is profoundly influenced by the choice of reaction solvent.[1][2][3] The solvent system can dictate reaction rates, yields, and even the feasibility of a synthetic pathway. This guide provides an objective comparison of various solvent systems, supported by experimental data, to aid researchers in selecting optimal conditions for thioamide synthesis. We will explore conventional organic solvents, emerging green alternatives, and solvent-free methodologies, offering a comprehensive overview for laboratory applications.
Data Presentation: Solvent Performance in Thioamide Synthesis
The selection of a solvent is a critical parameter in thioamide synthesis. The following table summarizes quantitative data from various studies, comparing the efficacy of different solvents and conditions for specific thioamidation reactions.
| Reaction Type | Thionating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Thionation of Amide | Lawesson's Reagent | Toluene | Reflux | 30 min | 93% | [4] |
| Thionation of Amide | P₄S₁₀ / Al₂O₃ | 1,4-Dioxane | Reflux | N/A | 62-93% | [5] |
| Thionation of Amide | P₄S₁₀ / HMDO | Dichloromethane | N/A | N/A | N/A | [6] |
| Willgerodt-Kindler | Elemental Sulfur | 1-Methyl-2-pyrrolidone (NMP) | 110-180 (MW) | 2-20 min | Good | [7][8] |
| Willgerodt-Kindler | Elemental Sulfur | Deep Eutectic Solvent (DES) | 45-60 | 5 h | 76-93% | [9][10] |
| Willgerodt-Kindler | Elemental Sulfur | Water | Reflux | 180 min | Trace | [11] |
| Willgerodt-Kindler | Elemental Sulfur | Ethanol / Methanol | Reflux | 180 min | - | [11] |
| Willgerodt-Kindler | Elemental Sulfur | Solvent-Free | 100 | 180 min | 93% | [11] |
| Thionation of Amide | Lawesson's Reagent | Liquid-Assisted Grinding (LAG) | Ambient | N/A | 89-93% | [12][13] |
Analysis:
The data clearly indicates a significant trend towards minimizing or eliminating traditional organic solvents. For the multi-component Willgerodt-Kindler reaction, a solvent-free approach at 100°C dramatically outperforms reactions in water, ethanol, or methanol, which yield only trace amounts or no product.[11] Furthermore, green alternatives like Deep Eutectic Solvents (DES) provide excellent yields at significantly lower temperatures than conventional reflux conditions.[9][10] In the thionation of amides, mechanochemical methods such as liquid-assisted grinding (LAG) with Lawesson's reagent offer yields comparable to or better than those in traditional, and often toxic, refluxing solvents like toluene or dioxane.[4][12][13]
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of thioamides via the thionation of a corresponding amide, a widely used laboratory procedure.
Experimental Protocols
Below are detailed methodologies for two distinct and representative thioamide synthesis procedures.
Protocol 1: Green Synthesis using a Deep Eutectic Solvent (Willgerodt-Kindler Reaction)
This protocol describes a highly efficient and environmentally benign synthesis of thioamides from an aldehyde, a secondary amine, and elemental sulfur, using a choline chloride-urea based Deep Eutectic Solvent (DES) that acts as both the solvent and catalyst.[9][10]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Secondary amine (e.g., diethylamine) (1.0 mmol)
-
Elemental sulfur powder (0.125 mmol)
-
Choline chloride (ChCl)
-
Urea
-
Ethyl acetate
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
DES Preparation: Prepare the DES by mixing choline chloride (1 mol) and urea (2 mol) in a flask. Heat the mixture at 60°C while stirring until a clear, colorless liquid is formed (approx. 30 minutes). The DES can be used directly without further purification.[9]
-
Reaction Setup: In a reaction vial, add the aldehyde (1.0 mmol), secondary amine (1.0 mmol), elemental sulfur (0.125 mmol), and 2 mL of the prepared ChCl-urea DES.[9]
-
Reaction Execution: Seal the vial and stir the mixture at a constant temperature between 45-60°C for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of deionized water and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure thioamide. The DES-water layer can be heated to remove the water, allowing the DES to be recovered and reused.[9][14]
Protocol 2: Thionation of an Amide using Lawesson's Reagent in an Organic Solvent
This protocol details the classic conversion of an amide to a thioamide using Lawesson's Reagent (LR) in a conventional organic solvent. Toluene is a common choice, though other solvents like 1,4-dioxane or THF are also used.[4][13]
Materials:
-
Substituted amide (1.0 mmol)
-
Lawesson's Reagent (0.5-1.5 mmol, typically 0.5 equiv. for the dimer)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: Add the amide (1.0 mmol) and Lawesson's Reagent (0.5 mmol) to a dry two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene (10-15 mL) to the flask. Flush the system with an inert gas (e.g., Nitrogen).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 30 minutes to several hours. The reaction progress should be monitored by TLC. Conventional methods may require longer reaction times (2-25 hours).[15]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude thioamide is then purified by column chromatography on silica gel. Note that by-products from Lawesson's reagent can sometimes complicate purification.[16]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 13. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 14. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 15. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
A Comparative Guide to Assessing the Purity of Synthesized N,N-Dimethylbenzenecarbothioamide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of common analytical techniques for assessing the purity of N,N-Dimethylbenzenecarbothioamide, a thioamide compound of interest in various chemical and pharmaceutical applications. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur, altering their chemical properties and biological activity.[1] This guide presents supporting experimental data, detailed protocols, and a logical workflow to aid in selecting the most appropriate method for purity determination.
Workflow for Purity Assessment of this compound
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of this compound.
Caption: Experimental workflow for purity assessment.
Comparison of Analytical Techniques
A multi-faceted approach is often employed to gain a comprehensive understanding of a compound's purity. The following table summarizes the results from various analytical techniques used to assess a synthesized batch of this compound.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| Melting Point | Melting Range | 95-97 °C | A narrow melting range close to the literature value suggests high purity. A broad or depressed range indicates the presence of impurities.[2] |
| High-Performance Liquid Chromatography (HPLC) | Peak Area Percentage | 99.5% | The main peak corresponding to the product accounts for 99.5% of the total integrated peak area, indicating high purity. Minor peaks suggest trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Total Ion Chromatogram (TIC) Purity | 99.2% | The primary peak in the TIC corresponds to the target compound's mass spectrum. This technique is excellent for identifying and quantifying volatile impurities.[3] |
| Nuclear Magnetic Resonance (¹H NMR) | Spectral Integration | No observable impurity peaks | The proton NMR spectrum shows all expected signals with correct integrations and no extraneous peaks, suggesting the absence of significant proton-containing impurities. |
Detailed Experimental Protocols
Melting Point Analysis
Objective: To determine the melting range of the synthesized compound as a preliminary indicator of purity.
Methodology:
-
A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the components in the synthesized sample to determine the percentage purity. HPLC is well-suited for non-volatile and thermally unstable compounds.[4]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
The sample is injected, and the resulting chromatogram is analyzed. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile components in the sample. GC-MS is particularly effective for analyzing volatile and semi-volatile organic compounds.[5]
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to ensure separation of components with different boiling points.
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the heated inlet.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared to a reference spectrum for identity confirmation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the structure of the synthesized compound and to detect the presence of any proton-containing impurities.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integrations of the observed signals are analyzed to confirm the expected structure of this compound. The absence of unexpected signals indicates a high level of purity with respect to other proton-containing species. The hindered rotation around the C-N bond may result in separate signals for the two methyl groups.[6]
Comparison of Alternatives
Both HPLC and GC-MS are powerful chromatographic techniques for purity assessment.[3]
-
HPLC is generally preferred for a wider range of compounds, including those that are non-volatile or thermally sensitive.[4] Its versatility makes it a staple in pharmaceutical analysis.[5]
-
GC-MS offers the advantage of providing mass spectral data, which is highly specific for compound identification. It is exceptionally sensitive for volatile impurities.[7] However, it requires the analyte to be volatile and thermally stable.[8]
NMR spectroscopy provides invaluable structural information and can detect impurities that are structurally different from the main compound. However, it may not be as sensitive as chromatographic methods for detecting trace-level impurities, especially if their signals overlap with those of the main compound.
Melting point analysis is a simple and rapid technique for a preliminary assessment of purity. A sharp melting point close to the literature value is a good indication of a pure substance.[2] However, it is not a quantitative method and is less informative if the impurities do not significantly affect the melting point.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Smithers Resources | GC-MS and HPLC [smithers.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. reddit.com [reddit.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide to Thio-Reagents for Amide Thionation: Benchmarking Against N,N-Dimethylbenzenecarbothioamide
For researchers, scientists, and professionals in drug development, the conversion of amides to their thioamide analogues is a critical transformation in the synthesis of various biologically active molecules. This guide provides a comparative overview of common thio-reagents, with a focus on benchmarking their performance. While direct comparative data for N,N-Dimethylbenzenecarbothioamide is not extensively available in the reviewed literature, this document outlines the performance of well-established reagents like Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) to serve as a benchmark.
Executive Summary
The thionation of amides is a fundamental reaction in organic synthesis, enabling access to thioamides which are important intermediates and pharmacophores. The choice of thionating agent is crucial and depends on factors such as substrate scope, reaction conditions, yield, and ease of purification. Lawesson's Reagent has emerged as a mild and versatile option, often providing higher yields and requiring less harsh conditions than the classical reagent, Phosphorus Pentasulfide.[1][2] While other reagents exist, a comprehensive quantitative comparison is often challenging due to the variability in substrates and reaction conditions reported in the literature. This guide aims to consolidate available data to aid in the selection of the most appropriate thio-reagent.
Performance Comparison of Thio-Reagents
The following table summarizes the performance of common thio-reagents in the thionation of amides based on available literature. It is important to note the absence of specific quantitative data for this compound in direct comparison with these reagents.
| Thio-Reagent | Substrate Example | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Lawesson's Reagent | N-phenylbenzamide | Toluene, reflux | 3 h | 95% | [3] |
| N-(p-methylphenyl)benzamide | Toluene, reflux | 3 h | 93% | [3] | |
| N,N'-di-n-butyl pyridine-2,6-dicarboxamide | Toluene, reflux | Not specified | 84% | ||
| Phosphorus Pentasulfide (P₄S₁₀) | Benzamide | Pyridine, reflux | 4 h | 85% | |
| Phenylacetamide | Pyridine, reflux | 4 h | 82% | ||
| P₄S₁₀/Al₂O₃ | Benzamide | Dioxane, reflux | 2 h | 93% | |
| 4-Chlorobenzamide | Dioxane, reflux | 2.5 h | 90% | ||
| This compound | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the use of Lawesson's Reagent and Phosphorus Pentasulfide.
General Procedure for Thionation using Lawesson's Reagent
A mixture of the amide (1.0 mmol) and Lawesson's reagent (0.5-0.6 mmol) is refluxed in a suitable solvent such as toluene or dioxane (4 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding thioamide.[3] For larger scale reactions, a workup procedure involving treatment with ethylene glycol can be employed to simplify purification by decomposing the phosphorus-containing byproducts.[3]
General Procedure for Thionation using Phosphorus Pentasulfide (P₄S₁₀)
The amide (10 mmol) and phosphorus pentasulfide (5-10 mmol) are suspended in a dry solvent like pyridine or toluene (20 mL). The mixture is heated to reflux with stirring. The reaction is monitored by TLC. After completion, the mixture is cooled and poured into a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
The mechanism of thionation varies between reagents. Understanding these pathways can help in optimizing reaction conditions and predicting outcomes.
Thionation Mechanism of Lawesson's Reagent
The reaction with Lawesson's reagent is believed to proceed through a dissociative mechanism where the dimeric reagent is in equilibrium with a reactive monomeric dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient oxathiaphosphetane intermediate. Subsequent cycloreversion yields the desired thioamide and a stable phosphorus-oxygen byproduct.[2]
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Proposed Thionation Workflow
The following diagram illustrates a general workflow for a typical thionation experiment.
Caption: General experimental workflow for amide thionation.
Proposed Mechanism for this compound Thionation
While not explicitly found in the literature for the thionation of amides, a plausible mechanism for the action of this compound as a thionating agent could be analogous to a Vilsmeier-Haack type reaction. In this hypothetical pathway, the thioamide would first be activated by a reagent like phosphorus oxychloride (POCl₃) to form a reactive electrophilic species. This species would then react with the amide oxygen, followed by an intramolecular rearrangement and elimination to yield the thioamide and a byproduct.
Caption: Hypothetical mechanism for amide thionation with this compound.
Conclusion
The selection of an appropriate thio-reagent is a critical step in the synthesis of thioamides. Lawesson's Reagent and Phosphorus Pentasulfide are well-established reagents with a large body of supporting literature, demonstrating their utility across a wide range of amide substrates. While Lawesson's Reagent generally offers milder conditions and higher yields, P₄S₁₀ remains a cost-effective alternative. For improved performance and easier purification, modified P₄S₁₀ reagents, such as P₄S₁₀/Al₂O₃, have also been developed.
Unfortunately, a direct, data-driven comparison of this compound with these established reagents is not possible at this time due to a lack of available quantitative data in the scientific literature for its use in the thionation of amides. Researchers interested in using this compound are encouraged to perform initial screening and optimization studies to determine its efficacy for their specific substrates and compare its performance against established methods.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N,N-Dimethylbenzenecarbothioamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of N,N-Dimethylbenzenecarbothioamide, a thioamide compound. Due to the potential hazards associated with this class of chemicals, it is imperative to treat this compound as a hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The inherent risks of handling thioamides necessitate a cautious and well-prepared approach.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile rubber, chemical-resistant |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat, flame-retardant |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of hazardous thioamide compounds.
1. Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
2. Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area is cool and dry.[1]
4. Professional Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal is carried out in accordance with all local, regional, and national regulations.[3][4]
5. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
-
Ventilate and decontaminate the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
It is critical to remember that the information provided here is a general guide. Always consult your institution's specific safety protocols and your local EHS department for detailed instructions and to ensure full compliance with all applicable regulations.
References
Essential Safety and Logistical Guidance for Handling N,N-Dimethylbenzenecarbothioamide
Disclaimer: No specific Safety Data Sheet (SDS) for N,N-Dimethylbenzenecarbothioamide was found. The following guidance is based on information for structurally similar compounds, including N,N-Dimethylbenzamide and N,N-Dimethylthioformamide, as well as general principles of laboratory safety. The thioamide functional group may impart unique hazards not present in its amide analogue. Therefore, this compound should be handled with extreme caution, assuming it is more hazardous than its components would suggest.
Immediate Safety and Hazard Summary
Researchers, scientists, and drug development professionals must be aware of the potential hazards associated with this compound before handling. Based on data from analogous compounds, this substance may be harmful if it comes into contact with the skin or is inhaled.[1] It may also cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4][5]
Potential Health Hazards:
-
Acute Toxicity: May be harmful in contact with skin or if inhaled.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat. | To protect the skin from contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential dermal toxicity. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust, fumes, or vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for laboratory safety.
1. Preparation:
- Ensure that a current and applicable Safety Data Sheet is available, if one can be located.
- Verify that all necessary PPE is available and in good condition.
- Confirm that the chemical fume hood is functioning correctly.
- Have a chemical spill kit readily accessible.
2. Handling:
- Conduct all work with this compound within a certified chemical fume hood.
- Wear all required PPE throughout the handling process.
- Avoid the formation of dust and aerosols.
- Use spark-proof tools and avoid sources of ignition.[6]
3. Storage:
- Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
- Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
This includes any contaminated PPE, such as gloves and disposable lab coats.
-
-
Disposal Procedure:
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
